3-Bromo-1-methylcyclohex-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40648-22-4 |
|---|---|
Molecular Formula |
C7H11Br |
Molecular Weight |
175.07 g/mol |
IUPAC Name |
3-bromo-1-methylcyclohexene |
InChI |
InChI=1S/C7H11Br/c1-6-3-2-4-7(8)5-6/h5,7H,2-4H2,1H3 |
InChI Key |
IOQXSBFSRMLODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 3-Bromo-1-methylcyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical compound 3-Bromo-1-methylcyclohex-1-ene, focusing on its IUPAC nomenclature and structural representation. The information is presented to be a valuable resource for professionals in chemical research and drug development, ensuring accurate and clear communication of this molecule's identity.
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For cyclic compounds containing a double bond, such as cyclohexene (B86901) derivatives, the numbering of the carbon atoms in the ring is crucial. The carbons of the double bond are assigned positions 1 and 2 in the direction that gives the substituents the lowest possible locants.
Following these rules, the correct IUPAC name for the compound is This compound .[1][2][3] This name is derived as follows:
-
cyclohex-1-ene : This indicates a six-membered carbon ring with one double bond. The "-1-" specifies that the double bond is between carbons 1 and 2.
-
1-methyl : A methyl group (-CH₃) is attached to the first carbon of the double bond.
-
3-Bromo : A bromine atom (-Br) is attached to the third carbon of the ring.
The numbering begins at the methyl-substituted carbon of the double bond as carbon 1, proceeds through the double bond to carbon 2, and continues around the ring. This scheme assigns the bromine atom to the lowest possible number, which is 3.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₁₁Br.[1][2][4] The structure consists of a six-membered ring containing a double bond. A methyl group is attached to one of the carbons of the double bond, and a bromine atom is attached to the carbon at the allylic position.
| Property | Value |
| Molecular Formula | C₇H₁₁Br |
| Molecular Weight | 175.07 g/mol |
| CAS Number | 40648-22-4 |
Structural Visualization
To facilitate a clear understanding of the molecular architecture, the following diagram illustrates the structure of this compound.
Structure of this compound.
References
A Technical Guide to 3-Bromo-1-methylcyclohex-1-ene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1-methylcyclohex-1-ene is a halogenated cyclic alkene of significant interest in organic synthesis. Its structure, featuring an allylic bromide, makes it a versatile intermediate for introducing the 1-methylcyclohexenyl moiety into more complex molecules. This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and a discussion of its reactivity, focusing on its behavior in nucleophilic substitution reactions.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-bromo-1-methylcyclohexene | [1] |
| CAS Number | 40648-22-4 | [1] |
| Molecular Formula | C₇H₁₁Br | [1][2] |
| Molecular Weight | 175.07 g/mol | [1][2] |
| Exact Mass | 174.00441 Da | [1][3] |
| XLogP3 | 2.3 | [1][3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 0 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Complexity | 105 | [1][3] |
Synthesis of this compound
The primary route for the synthesis of this compound is the allylic bromination of 3-methylcyclohexene (B1581247). This reaction is typically achieved using N-Bromosuccinimide (NBS), which serves as a source of bromine radicals in low concentration, favoring substitution over addition to the double bond.[4][5] The reaction is initiated by light (hν) or a radical initiator.
The mechanism involves the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical, which then reacts with bromine to yield the final product.[6][7]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Allylic Bromination
Objective: To synthesize this compound from 3-methylcyclohexene using N-Bromosuccinimide.
Materials:
-
3-methylcyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
AIBN (Azobisisobutyronitrile) or a UV lamp
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 3-methylcyclohexene (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN to the solution.
-
Equip the flask with a reflux condenser and place it in a heating mantle.
-
Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. If using a UV lamp, irradiate the flask to initiate the reaction.
-
Monitor the reaction by TLC or GC. The reaction is typically complete when the denser solid NBS is consumed and replaced by the less dense succinimide floating at the surface.
-
Cool the reaction mixture to room temperature.
-
Remove the solid succinimide by vacuum filtration and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrate and washings.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Mechanisms
This compound is an allylic halide and primarily undergoes nucleophilic substitution reactions via an Sₙ1 mechanism.[8] This is due to the formation of a resonance-stabilized allylic carbocation upon the departure of the bromide leaving group.
Solvolysis Reaction
A classic example of its reactivity is the solvolysis in hot alcoholic solvents, such as methanol (B129727) or ethanol.[9][10] The reaction yields two major products due to the two resonance contributors of the intermediate carbocation. The nucleophile (alcohol) can attack at either electrophilic carbon center.
The initial departure of the bromide ion forms a secondary allylic carbocation. This carbocation is in resonance with a more stable tertiary allylic carbocation.[8] Nucleophilic attack by the solvent on these two resonance structures leads to the formation of two distinct ether products.
Caption: Sₙ1 solvolysis mechanism of this compound.
Experimental Protocol: Solvolysis in Methanol
Objective: To observe the Sₙ1 solvolysis of this compound and characterize the products.
Materials:
-
This compound
-
Methanol (CH₃OH), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
GC-MS for product analysis
Procedure:
-
Dissolve this compound (1.0 eq) in a generous amount of anhydrous methanol in a round-bottom flask.
-
Heat the solution to reflux and maintain for several hours. Monitor the disappearance of the starting material by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic products with diethyl ether (3x volume of methanol).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Analyze the resulting product mixture by GC-MS to identify the two major solvolysis products: 3-methoxy-1-methylcyclohex-1-ene and 1-methoxy-3-methylcyclohex-1-ene.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure and data from similar compounds.
-
¹H NMR:
-
The vinylic proton (-CH=C-) would appear as a multiplet around 5.5-6.0 ppm.
-
The proton on the carbon bearing the bromine (-CHBr-) would be a multiplet deshielded to approximately 4.5-5.0 ppm.
-
The methyl protons (-CH₃) attached to the double bond would be a singlet or narrow multiplet around 1.7-2.0 ppm.
-
The remaining allylic and aliphatic ring protons would appear as complex multiplets between 1.5-2.5 ppm.
-
-
¹³C NMR:
-
The two sp² carbons of the double bond would be found in the 120-140 ppm region.
-
The sp³ carbon attached to the bromine (-CBr) would be significantly deshielded, appearing around 50-60 ppm.
-
The remaining sp³ carbons of the ring and the methyl group would appear in the upfield region of 20-40 ppm.
-
Conclusion
This compound is a valuable reagent for synthetic chemists. Its synthesis via allylic bromination is straightforward, and its reactivity is dominated by the stability of the allylic carbocation it forms. This predictable reactivity allows for its use in the controlled formation of carbon-oxygen and other carbon-heteroatom bonds, making it a key building block in the synthesis of complex organic molecules and potential pharmaceutical agents. Further research into its physical properties and expanded reactivity profile would be beneficial to the scientific community.
References
- 1. This compound | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. quora.com [quora.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. Strategy for Predicting Products of Allylic Brominations | OpenOChem Learn [learn.openochem.org]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. homework.study.com [homework.study.com]
- 9. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha... | Study Prep in Pearson+ [pearson.com]
- 10. chegg.com [chegg.com]
An In-depth Technical Guide on 3-Bromo-1-methylcyclohex-1-ene (CAS: 40648-22-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-1-methylcyclohex-1-ene, a versatile halogenated cycloalkene intermediate. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its reactivity and potential applications, particularly in the realm of medicinal chemistry and drug discovery.
Core Chemical and Physical Data
This compound is a cyclic organic compound with the molecular formula C₇H₁₁Br.[1][2][3] Its structure features a cyclohexene (B86901) ring substituted with a methyl group at position 1 and a bromine atom at the allylic position 3. This arrangement makes it a valuable synthon for introducing the 1-methylcyclohexenyl moiety into larger molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40648-22-4 | [1][2] |
| Molecular Formula | C₇H₁₁Br | [1][2][3] |
| Molecular Weight | 175.07 g/mol | [1][3] |
| Exact Mass | 174.00441 Da | [2] |
| IUPAC Name | 3-bromo-1-methylcyclohexene | [1] |
| Synonyms | Cyclohexene, 3-bromo-1-methyl- | [1] |
| Canonical SMILES | CC1=CC(CCC1)Br | [2] |
| XLogP3 | 2.3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Complexity | 105 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. The most common and practical methods involve the allylic bromination of a suitable precursor.
Method 1: Allylic Bromination of 1-Methylcyclohexene using N-Bromosuccinimide (NBS)
This method is a standard procedure for introducing a bromine atom at the allylic position of an alkene. The reaction proceeds via a free radical mechanism.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclohexene (1.0 equivalent) in a suitable inert solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator, such as a small amount of benzoyl peroxide or AIBN. Alternatively, the reaction can be initiated using UV light.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: After cooling to room temperature, the succinimide (B58015) byproduct is removed by filtration. The filtrate is then washed sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Diagram 1: Synthesis of this compound via Allylic Bromination
Caption: Allylic bromination of 1-methylcyclohexene.
Method 2: From 1-Methylcyclohex-2-en-1-ol (B1345100)
An alternative synthesis route involves the conversion of the corresponding allylic alcohol to the bromide.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1-methylcyclohex-2-en-1-ol (1.0 equivalent) in an anhydrous solvent like diethyl ether.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise to the stirred solution.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure.
Diagram 2: Synthesis from 1-Methylcyclohex-2-en-1-ol
References
Spectroscopic Analysis of 3-Bromo-1-methylcyclohex-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 3-Bromo-1-methylcyclohex-1-ene, a valuable intermediate in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this molecule in research and development settings.
Molecular Structure and Properties
-
Chemical Name: this compound
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.4 - 5.6 | m | 1H | =CH- |
| 4.6 - 4.8 | m | 1H | -CH(Br)- |
| 2.0 - 2.4 | m | 4H | -CH₂- |
| 1.7 - 1.9 | m | 2H | -CH₂- |
| 1.7 (approx.) | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Type |
| 135 - 140 | C (quaternary) |
| 120 - 125 | CH |
| 50 - 55 | CH(Br) |
| 30 - 35 | CH₂ |
| 25 - 30 | CH₂ |
| 20 - 25 | CH₂ |
| 20 - 25 | CH₃ |
Note: The predicted NMR data is based on established chemical shift correlations and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3020 - 3050 | Medium | =C-H Stretch |
| 2830 - 2960 | Strong | C-H Stretch (Aliphatic) |
| 1650 - 1680 | Medium | C=C Stretch |
| 1430 - 1470 | Medium | C-H Bend (Aliphatic) |
| 550 - 750 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 174/176 | ~1:1 | [M]⁺ (Molecular Ion) |
| 95 | High | [M-Br]⁺ |
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[5] The base peak is likely to be at m/z 95, corresponding to the loss of the bromine atom.[5]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[6][7]
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6][7] The solution is then filtered into a clean NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing.[7]
-
Data Acquisition: The NMR spectra (¹H and ¹³C) are acquired on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans are collected to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[9][10]
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[10] Alternatively, a thin film can be cast on a single salt plate by dissolving the compound in a volatile solvent and allowing the solvent to evaporate.[11]
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[12] The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[14][15]
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS). In the ion source, the molecules are ionized.[5] A common method is electron impact (EI) ionization, where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[5][15]
-
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5][15] The detector then records the abundance of each ion, generating the mass spectrum.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
This comprehensive guide provides the essential spectroscopic data and methodologies for the characterization of this compound. The presented information is intended to support researchers and scientists in their synthetic and analytical endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. web.mit.edu [web.mit.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. amherst.edu [amherst.edu]
- 10. webassign.net [webassign.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 14. fiveable.me [fiveable.me]
- 15. youtube.com [youtube.com]
3-Bromo-1-methylcyclohex-1-ene molecular weight and formula
This document provides a detailed overview of the chemical properties of 3-Bromo-1-methylcyclohex-1-ene, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
This compound is a halogenated cycloalkene with the chemical formula C₇H₁₁Br.[1][2][3][4] Its molecular structure consists of a six-membered cyclohexene (B86901) ring substituted with a bromine atom at the third position and a methyl group at the first position.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Br | [1][2][3][4] |
| Molecular Weight | 175.07 g/mol | [1][3][4] |
| Alternate Molecular Weight | 175.068 g/mol | [2] |
| CAS Number | 40648-22-4 | [2][4] |
Hypothetical Experimental Protocol: Synthesis of this compound
While specific, detailed experimental protocols require access to subscription-based chemical literature, a plausible synthetic route can be outlined based on common organic chemistry reactions. A common method for the synthesis of allylic bromides like this compound is the allylic bromination of an alkene using N-Bromosuccinimide (NBS) in the presence of a radical initiator.
Objective: To synthesize this compound from 1-methylcyclohexene.
Materials:
-
1-methylcyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve 1-methylcyclohexene in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically initiated by light, so the use of a sunlamp or a standard laboratory light source may be necessary.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution in a separatory funnel to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be further purified by fractional distillation under reduced pressure.
Visualizing the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis process described above.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Allylic Bromination of 1-Methylcyclohexene using N-Bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allylic bromination of 1-methylcyclohexene utilizing N-bromosuccinimide (NBS). This reaction is a cornerstone of synthetic organic chemistry, enabling the selective introduction of a bromine atom at a position adjacent to a double bond, a critical transformation in the synthesis of complex molecules and pharmaceutical intermediates. This document details the underlying reaction mechanism, expected product distributions, and provides a detailed experimental protocol.
Reaction Overview and Mechanism
The allylic bromination of 1-methylcyclohexene with NBS proceeds via a free-radical chain mechanism.[1][2] This process is typically initiated by light (photochemical initiation) or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[3] The key advantage of using NBS is that it maintains a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which favors the desired allylic substitution over the competing electrophilic addition of bromine to the double bond.[4][5]
The mechanism can be dissected into three primary stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a radical initiator to generate a bromine radical (Br•).
-
Propagation: This stage consists of a self-sustaining cycle of two steps:
-
A bromine radical abstracts a hydrogen atom from one of the allylic positions of 1-methylcyclohexene. This abstraction forms a resonance-stabilized allylic radical and hydrogen bromide (HBr).
-
The HBr produced reacts with NBS to generate a molecule of Br₂. This newly formed Br₂ then reacts with the allylic radical to yield the allylic bromide product and a new bromine radical, which continues the chain reaction.
-
-
Termination: The reaction ceases when two radicals combine to form a non-radical species.
The regioselectivity of the reaction is dictated by the stability of the intermediate allylic radical. In the case of 1-methylcyclohexene, abstraction of an allylic hydrogen can occur at three different positions, leading to a resonance-stabilized radical. This delocalized radical can then react with bromine at two different carbon atoms, resulting in a mixture of constitutional isomers.
Product Distribution and Regioselectivity
The allylic bromination of 1-methylcyclohexene yields a mixture of constitutional isomers due to the formation of a resonance-stabilized allylic radical intermediate. The primary products are 3-bromo-1-methylcyclohexene and 1-(bromomethyl)cyclohexene. Minor products may also be formed.[2]
The ratio of these products is influenced by both statistical factors (the number of abstractable hydrogens at each allylic position) and the thermodynamic stability of the resulting double bond in the final product (Zaitsev's rule). The formation of the more substituted, and thus more stable, alkene is generally favored.
| Product Name | Structure | Comments |
| 3-Bromo-1-methylcyclohexene | CC1=C(Br)C[CH2]CC1 | A major product resulting from the reaction at one of the resonance positions of the allylic radical. |
| 1-(Bromomethyl)cyclohexene | C1(C=C(Br)C)C[CH2]C[CH2]1 | A major product resulting from the reaction at the other major resonance position of the allylic radical. |
| Minor Products | e.g., 3-bromo-2-methylcyclohexene | Formed in smaller quantities, potentially through rearrangement or reaction at less favored radical positions. |
Table 1: Potential Products of the Allylic Bromination of 1-Methylcyclohexene.
Experimental Protocol
The following is a representative experimental protocol for the allylic bromination of 1-methylcyclohexene with NBS. This procedure should be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Mmol | Equivalents |
| 1-Methylcyclohexene | 96.17 | 10.0 g (11.6 mL) | 104 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.5 g | 104 | 1.0 |
| Benzoyl Peroxide (or AIBN) | 242.23 | 0.25 g | 1.03 | 0.01 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - | - |
| Saturated Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Table 2: Reagents and Quantities.
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylcyclohexene (10.0 g, 104 mmol), N-bromosuccinimide (18.5 g, 104 mmol), and benzoyl peroxide (0.25 g, 1.03 mmol) in carbon tetrachloride (150 mL).
-
Reaction Execution: The mixture is heated to reflux with vigorous stirring. The reaction can be initiated by irradiation with a sunlamp or by the thermal decomposition of the radical initiator. The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide (B58015).
-
Work-up: After the reaction is complete (typically 1-2 hours, or when all NBS has reacted), the mixture is cooled to room temperature. The succinimide byproduct is removed by vacuum filtration.
-
Extraction and Washing: The filtrate is transferred to a separatory funnel and washed successively with saturated sodium bicarbonate solution (50 mL), saturated sodium thiosulfate solution (50 mL) to remove any remaining bromine, and brine (50 mL).
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to separate the isomeric allylic bromides.
Conclusion
The allylic bromination of 1-methylcyclohexene with N-bromosuccinimide is a robust and widely used method for the synthesis of versatile brominated intermediates. A thorough understanding of the free-radical mechanism is crucial for predicting the regiochemical outcome of the reaction. While a mixture of products is typically obtained, the reaction conditions can be optimized to favor the formation of the desired isomer. The provided experimental protocol offers a reliable starting point for the practical application of this important transformation in a research and development setting.
References
The Formation of 3-Bromo-1-methylcyclohex-1-ene: A Mechanistic and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-methylcyclohex-1-ene is a valuable synthetic intermediate in organic chemistry, providing a versatile scaffold for the introduction of further functionality in complex molecule synthesis. Its formation is a classic example of allylic bromination, a regioselective halogenation reaction that targets the carbon atom adjacent to a double bond. This technical guide provides an in-depth exploration of the mechanism behind the formation of this compound from 1-methylcyclohexene, details experimental considerations, and discusses the potential for isomeric products.
Core Mechanism: Free-Radical Allylic Bromination
The synthesis of this compound from 1-methylcyclohexene is typically achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the brominating agent.[1][2][3] The use of NBS is crucial as it maintains a low concentration of molecular bromine (Br₂) in the reaction mixture, which favors allylic substitution over the competing electrophilic addition of bromine to the double bond.[3][4] The reaction is generally initiated by light (hν) or a radical initiator such as dibenzoyl peroxide.[1]
The mechanism can be broken down into three key stages: initiation, propagation, and termination.
Initiation
The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a small amount of Br₂ to generate bromine radicals (Br•).[1]
Propagation
The propagation phase consists of a series of self-sustaining steps:
-
Allylic Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from one of the allylic positions of 1-methylcyclohexene. This is the rate-determining step and leads to the formation of a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1][3] 1-methylcyclohexene has two different allylic positions, leading to the formation of different radical intermediates.
-
Formation of Molecular Bromine: The HBr generated reacts with NBS to produce a molecule of bromine (Br₂).[3] This step is crucial for maintaining the low concentration of Br₂ needed for the reaction to proceed selectively.
-
Reaction of the Allylic Radical with Bromine: The allylic radical then reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which can then continue the chain reaction.[1][3]
Termination
The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, a bromine radical and an allylic radical, or two allylic radicals.
Regioselectivity and Isomeric Products
The regioselectivity of the allylic bromination of 1-methylcyclohexene is determined by the stability of the intermediate allylic radical. The abstraction of an allylic hydrogen can occur from the methyl group or the C3 and C6 positions of the cyclohexene (B86901) ring. The resulting allylic radical is stabilized by resonance, meaning the unpaired electron is delocalized over multiple carbon atoms. This delocalization leads to the formation of a mixture of constitutional isomers.[1][5]
The two primary resonance-stabilized radical intermediates can lead to the formation of three main products:
-
This compound: The target molecule.
-
1-(Bromomethyl)cyclohex-1-ene: Formed from the radical on the methyl group.
-
3-Bromo-2-methylcyclohex-1-ene: A rearranged product.
The distribution of these products depends on the relative stabilities of the contributing resonance structures of the allylic radical and the steric accessibility of each radical position for reaction with bromine.[3] Generally, the reaction will favor the formation of the product derived from the most stable radical intermediate.
Experimental Protocol
Materials:
-
1-Methylcyclohexene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Radical initiator (e.g., dibenzoyl peroxide) or a UV lamp
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclohexene in CCl₄.
-
Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or dibenzoyl peroxide). Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.
-
Heat the reaction mixture to reflux for several hours. The reaction should be monitored by TLC or GC to determine its completion.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water, a dilute solution of sodium bicarbonate, and then brine to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield the desired this compound.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁Br | [6][7][8] |
| Molecular Weight | 175.07 g/mol | [6][7][8] |
| CAS Number | 40648-22-4 | [6][7][8] |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Density | Not specified |
Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not consistently available across publicly accessible databases. Researchers should perform their own spectral analysis for product characterization.
Visualizations
Reaction Mechanism Workflow
References
- 1. A student adds NBS to a solution of 1-methylcyclohexene and irrad... | Study Prep in Pearson+ [pearson.com]
- 2. openriver.winona.edu [openriver.winona.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Find out the total number of products (including stereoisomers) in the gi.. [askfilo.com]
- 6. This compound | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. lookchem.com [lookchem.com]
Stability and Storage of 3-Bromo-1-methylcyclohex-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 3-Bromo-1-methylcyclohex-1-ene. Understanding the chemical stability of this reagent is critical for ensuring its integrity in research and development, particularly in the synthesis of novel pharmaceutical compounds where purity and reactivity are paramount. This document outlines the intrinsic stability of the molecule, potential degradation pathways, and provides detailed protocols for stability assessment.
Core Concepts: Chemical Stability and Degradation
This compound is a halogenated cycloalkene, a class of compounds known for their reactivity. Its stability is primarily influenced by its allylic bromide structure, which makes it susceptible to nucleophilic substitution and radical reactions. The primary degradation pathways include hydrolysis, oxidation, and photodegradation.
Hydrolysis: In the presence of water or other nucleophilic solvents, this compound can undergo solvolysis. This reaction proceeds via a resonance-stabilized allylic carbocation intermediate, which can lead to the formation of corresponding alcohols or ethers.
Oxidation: Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of various oxidation products, including epoxides, ketones, and aldehydes. This process can be accelerated by heat and light.
Photodegradation: As with many halogenated organic compounds, this compound is sensitive to light, particularly in the UV spectrum. Photolytic degradation can proceed through radical mechanisms, leading to a complex mixture of degradation products.
Recommended Storage and Handling
To maintain the purity and reactivity of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advised.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1]
-
Light: Protect from light by storing in an amber or opaque container.[1]
-
Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
Quantitative Stability Data
Table 1: Stability of Allyl Bromide (1 mg/mL in Acetone) [1]
| Storage Condition | Duration | Stability (% of Initial Concentration) |
| 5°C, Protected from light | 35 days | >99% |
| 25°C, Protected from light | 35 days | >95% |
| Animal Room Conditions* | 3 hours | >98% |
*Simulated animal room conditions represent typical laboratory ambient temperatures and lighting.
Table 2: Stability of Allyl Bromide (0.37 mg/mL in Corn Oil) [1]
| Storage Condition | Duration | Stability (% of Initial Concentration) |
| 5°C, Protected from light | 21 days | >99% |
| 25°C, Protected from light | 16 days | >97% |
| Animal Room Conditions* | 3 hours | >99% |
*Simulated animal room conditions represent typical laboratory ambient temperatures and lighting.
Experimental Protocols
Long-Term and Accelerated Stability Study Protocol
This protocol is designed to assess the long-term stability of this compound under recommended and accelerated storage conditions.
1. Objective: To determine the shelf-life of this compound under defined storage conditions.
2. Materials:
- This compound (high purity)
- Amber glass vials with Teflon-lined septa
- Inert gas (Argon or Nitrogen)
- Temperature and humidity-controlled stability chambers
- Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
3. Procedure:
- Aliquot pure this compound into amber glass vials.
- Purge the headspace of each vial with an inert gas before sealing.
- Place the vials in stability chambers under the following conditions:
- Long-Term: 2-8°C / ambient humidity
- Accelerated: 25°C / 60% RH
- At specified time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), remove a vial from each condition.
- Allow the vial to equilibrate to room temperature.
- Analyze the sample for purity and the presence of degradation products using a validated GC method.
4. Data Analysis:
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of the initial concentration remaining.
- Identify and quantify any significant degradation products.
Forced Degradation Study Protocol
This protocol outlines the procedures for conducting forced degradation studies to identify potential degradation products and pathways.
1. Objective: To investigate the degradation of this compound under various stress conditions.
2. Materials:
- This compound
- Hydrochloric acid (0.1 M and 1 M)
- Sodium hydroxide (B78521) (0.1 M and 1 M)
- Hydrogen peroxide (3%)
- Suitable organic solvent (e.g., acetonitrile (B52724) or methanol)
- pH meter
- Thermostatic bath
- Photostability chamber
- HPLC with a UV/Vis or DAD detector, or GC-MS
3. Procedure:
- Acid Hydrolysis:
- Dissolve this compound in the organic solvent.
- Add an equal volume of 0.1 M HCl.
- Heat the mixture at 60°C for a specified period (e.g., 24 hours), taking samples at intermediate time points.
- Neutralize the samples with 0.1 M NaOH before analysis.
- If no degradation is observed, repeat with 1 M HCl.
- Base Hydrolysis:
- Dissolve the compound in the organic solvent.
- Add an equal volume of 0.1 M NaOH.
- Maintain at 60°C for a specified period (e.g., 8 hours), taking samples at intermediate time points.
- Neutralize the samples with 0.1 M HCl before analysis.
- If no degradation is observed, repeat with 1 M NaOH.
- Oxidative Degradation:
- Dissolve the compound in the organic solvent.
- Add an equal volume of 3% hydrogen peroxide.
- Store at room temperature, protected from light, for a specified period (e.g., 24 hours), taking samples at intermediate time points.
- Thermal Degradation:
- Place a known amount of the solid or neat liquid in a vial.
- Heat in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 48 hours).
- At time points, remove a sample, dissolve in a suitable solvent, and analyze.
- Photolytic Degradation:
- Place a solution of the compound in a photochemically transparent container.
- Expose the sample to a light source in a photostability chamber, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.
- Analyze both the exposed and control samples.
4. Analysis:
- Analyze all stressed samples and their respective controls using a suitable analytical method (e.g., HPLC or GC-MS) to identify and quantify degradation products.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for a forced degradation study.
References
Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Bromo-1-methylcyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Presumed Hazards
3-Bromo-1-methylcyclohex-1-ene is a halogenated unsaturated cyclic organic compound. Based on the safety profiles of analogous chemicals, it should be treated as a hazardous substance with multiple potential risks.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 40648-22-4 | [1][2][3] |
| Molecular Formula | C₇H₁₁Br | [1][2][3] |
| Molecular Weight | 175.07 g/mol | [3] |
The primary hazards associated with compounds of this nature often include:
-
Flammability: Organic solvents, particularly those with double bonds, can be flammable. Vapors may form explosive mixtures with air.
-
Corrosivity: Many organobromine compounds can cause severe skin burns and eye damage upon contact.
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the respiratory tract.
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.
Engineering Controls and Personal Protective Equipment (PPE)
Due to the presumed hazardous nature of this compound, stringent engineering controls and a comprehensive personal protective equipment regimen are mandatory.
Table 2: Recommended Engineering Controls and Personal Protective Equipment (PPE)
| Control/Equipment | Specification | Rationale |
| Ventilation | All handling must be conducted in a certified chemical fume hood. | To minimize inhalation of vapors. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | To prevent skin contact, which can cause burns and irritation.[4] |
| Body Protection | A flame-retardant lab coat. For larger quantities, a chemical-resistant apron is advised. | To protect skin from accidental contact and contamination of personal clothing.[4] |
| Respiratory Protection | If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors, which can cause respiratory irritation.[4] |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to ensure the safety of laboratory personnel and the integrity of the compound.
Handling:
-
Avoid Contact: Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing.[5]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools.[6]
-
Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[6]
-
Inert Atmosphere: For reactions, consider handling under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with air or moisture.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Incompatible Materials: Store away from strong oxidizing agents.
-
Ventilation: Ensure the storage area is well-ventilated.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 3: Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[5] |
Spill and Leak Procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collection: Collect the absorbed material in a sealed, properly labeled container for disposal.
-
Personal Protection: Wear appropriate PPE during cleanup.
Logical Workflow for Safe Handling
The following diagram illustrates the logical progression of safety considerations when working with this compound.
References
An In-depth Technical Guide to 3-Bromo-1-methylcyclohex-1-ene: Synthesis and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-1-methylcyclohex-1-ene, a valuable intermediate in organic synthesis. While a singular "discovery" paper for this compound is not prominently cited in the literature, its synthesis is a classic example of allylic halogenation, a cornerstone reaction in organic chemistry. This document details the established synthetic methodology, presents available physicochemical data, and elucidates the key reaction mechanisms involving this compound.
Core Synthesis: Allylic Bromination of 1-Methylcyclohexene
The primary and most widely accepted method for the synthesis of this compound is the allylic bromination of 1-methylcyclohexene. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source, in the presence of a radical initiator such as light (hν) or azobisisobutyronitrile (AIBN).
Experimental Protocol:
Materials:
-
1-Methylcyclohexene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Radical initiator (e.g., AIBN or a UV lamp)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclohexene in an appropriate volume of dry carbon tetrachloride.
-
Add N-bromosuccinimide to the solution. The molar ratio of NBS to the alkene is typically 1:1.
-
Add a catalytic amount of AIBN, or alternatively, irradiate the flask with a UV lamp to initiate the reaction.
-
The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The succinimide (B58015) byproduct, which is insoluble in CCl₄, is removed by filtration.
-
The filtrate is washed with water and a saturated sodium bicarbonate solution to remove any remaining impurities.
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by fractional distillation to yield this compound.
Physicochemical and Spectroscopic Data
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₁Br |
| Molecular Weight | 175.07 g/mol |
| CAS Number | 40648-22-4 |
| IUPAC Name | 3-bromo-1-methylcyclohexene |
Table 2: Computed Spectroscopic Data (Predicted)
| Data Type | Predicted Values |
| ¹H NMR | Chemical shifts will be significantly altered from the starting material, 1-methylcyclohexene. The proton on the carbon bearing the bromine atom is expected to appear as a multiplet in the range of 4.5-5.0 ppm. The vinylic proton signal will also be affected. |
| ¹³C NMR | The carbon atom attached to the bromine will show a characteristic signal in the range of 50-60 ppm. The signals for the sp² carbons of the double bond will also be present. |
| Mass Spec (MS) | The mass spectrum is expected to show a molecular ion peak (M+) at m/z 174 and an M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
| Infrared (IR) | The IR spectrum will exhibit C-H stretching frequencies for both sp² and sp³ hybridized carbons, a C=C stretching frequency around 1650 cm⁻¹, and a C-Br stretching frequency in the fingerprint region. |
Mechanistic Insights and Signaling Pathways
The synthesis and subsequent reactions of this compound are governed by the principles of radical and carbocation chemistry.
Synthesis: Radical Allylic Bromination
The reaction of 1-methylcyclohexene with NBS proceeds via a free radical chain mechanism. The key steps are initiation, propagation, and termination. The propagation steps are crucial for the formation of the desired product. The stability of the allylic radical intermediate is a key factor in the regioselectivity of this reaction.
Caption: Radical chain mechanism for the allylic bromination of 1-methylcyclohexene with NBS.
Solvolysis: Formation of a Resonance-Stabilized Allylic Cation
When this compound undergoes solvolysis in a protic solvent like hot ethanol, it proceeds through an SN1-type mechanism. The departure of the bromide ion leads to the formation of a resonance-stabilized allylic carbocation. This intermediate can then be attacked by the solvent at two different positions, leading to a mixture of products.
Caption: Solvolysis mechanism of this compound via a resonance-stabilized allylic carbocation.
Conclusion
This compound is a key synthetic intermediate whose preparation via allylic bromination of 1-methylcyclohexene is a well-understood and reliable process. Its utility in organic synthesis is enhanced by the reactivity of the allylic bromide, which can participate in a variety of nucleophilic substitution reactions, often proceeding through resonance-stabilized carbocationic intermediates. This guide provides the foundational knowledge required for the synthesis and application of this important chemical building block.
References
Navigating the Synthesis and Procurement of 3-Bromo-1-methylcyclohex-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and chemical reactivity of 3-Bromo-1-methylcyclohex-1-ene (CAS No: 40648-22-4). This allylic bromide serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document consolidates critical information on its procurement, provides a detailed experimental protocol for its synthesis via allylic bromination, and explores its reactivity, offering a valuable resource for researchers in the field.
Commercial Availability and Supplier Landscape
Procuring this compound through commercial channels presents a significant challenge. While the compound is listed by some chemical aggregators, direct sourcing from major suppliers appears limited. An investigation into the commercial landscape reveals the following:
-
Discontinued (B1498344) Product Lines: Notably, the product was previously offered by Biosynth but is now listed as discontinued by suppliers such as CymitQuimica.[1] This suggests a potential shift in manufacturing priorities or challenges in stable production.
-
Limited Supplier Information: Chemical database platforms like LookChem indicate that this compound has achieved commercial mass production, yet they do not list specific, readily available suppliers.[2] Similarly, PubChem and Guidechem acknowledge the existence of chemical vendors for this compound without providing direct purchasing links or company names.[3][4]
Table 1: Summary of Supplier Information for this compound
| Supplier/Database | Status/Information | Notes |
| CymitQuimica | Discontinued | Formerly supplied by Biosynth. |
| LookChem | Commercial mass production indicated | No specific suppliers listed. |
| PubChem | Chemical vendors mentioned | No direct links to suppliers provided.[4] |
| Guidechem | Synthesis routes and precursors listed | No direct links to suppliers provided.[3] |
Given the current market, in-house synthesis is the most reliable method for obtaining this compound for research and development purposes.
Synthesis of this compound via Allylic Bromination
The most practical and widely described method for the synthesis of this compound is the allylic bromination of 1-methylcyclohexene using N-bromosuccinimide (NBS). This reaction proceeds via a free radical mechanism, selectively introducing a bromine atom at the carbon adjacent to the double bond.[5][6]
Experimental Protocol: Allylic Bromination of 1-methylcyclohexene
This protocol is a generalized procedure based on established methods for allylic bromination with NBS.[6][7]
Materials:
-
1-methylcyclohexene
-
N-bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄) or cyclohexane, anhydrous
-
Radical initiator (e.g., AIBN - azobisisobutyronitrile, or a UV lamp)
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 1-methylcyclohexene (1.0 equivalent) and anhydrous carbon tetrachloride (or cyclohexane) as the solvent.
-
Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) to the solution. A small amount of a radical initiator, such as AIBN, can be added to facilitate the reaction. Alternatively, the reaction can be initiated by irradiation with a UV lamp.
-
Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide (B58015) as the reaction proceeds.
-
Work-up: After the reaction is complete (typically 1-3 hours), the mixture is cooled to room temperature. The solid succinimide byproduct is removed by vacuum filtration.
-
Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with water, 10% sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Table 2: Key Parameters for the Synthesis of this compound
| Parameter | Value/Condition |
| Starting Material | 1-methylcyclohexene |
| Reagent | N-bromosuccinimide (NBS) |
| Solvent | Carbon tetrachloride or Cyclohexane |
| Initiator | AIBN or UV light |
| Reaction Temperature | Reflux |
| Purification Method | Fractional Distillation |
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications in Drug Development
This compound is a valuable building block in organic synthesis due to the reactivity of the allylic bromide. This functional group can readily participate in a variety of nucleophilic substitution and coupling reactions, making it a key intermediate for introducing the 1-methylcyclohexenyl moiety into larger molecules.
Solvolysis Reactions
The solvolysis of 3-bromo-1-methylcyclohexene in nucleophilic solvents such as hot ethanol (B145695) or methanol (B129727) proceeds through an S_N1-type mechanism. The departure of the bromide ion leads to the formation of a resonance-stabilized allylic carbocation. This intermediate can be attacked by the solvent at two different positions, leading to the formation of two major products. This reactivity highlights the potential for this compound to generate diverse molecular scaffolds.
Logical Relationship of Solvolysis
Caption: Solvolysis mechanism of this compound.
The ability to undergo such transformations makes this compound a valuable precursor for the synthesis of complex molecules with potential biological activity. Its use in the construction of novel carbocyclic and heterocyclic systems is of particular interest to drug development professionals.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A student adds NBS to a solution of 1-methylcyclohexene and irrad... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. openriver.winona.edu [openriver.winona.edu]
Navigating the Physicochemical Landscape of 3-Bromo-1-methylcyclohex-1-ene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the available physicochemical data for 3-Bromo-1-methylcyclohex-1-ene, a halogenated cyclohexene (B86901) derivative of interest to researchers and professionals in the fields of organic synthesis and drug development. Due to a lack of experimentally determined values in publicly available literature, this report compiles computed data alongside experimental data for structurally related compounds to offer valuable comparative insights. Furthermore, detailed experimental protocols for determining key physical properties are presented to aid in laboratory investigations.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for the boiling point and density of this compound remains elusive in scientific literature. However, computational predictions and data from analogous compounds can provide useful estimations. The table below summarizes the available computed data for the target compound and experimental data for structurally similar molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Data Type |
| This compound | C₇H₁₁Br | 175.07 | Not Available | Not Available | Computed[1][2][3] |
| 3-Bromo-1-cyclohexene | C₆H₉Br | 161.04 | 89-91 (at 13 mmHg) | 1.38 | Experimental[4] |
| 1-Bromo-3-methylcyclohexane | C₇H₁₃Br | 177.08 | Not Available | Not Available | - |
Note: The boiling point for 3-Bromo-1-cyclohexene was measured at reduced pressure.
Experimental Determination of Physicochemical Properties
For researchers seeking to experimentally determine the boiling point and density of this compound, the following established protocols are recommended.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination, including distillation and the Thiele tube method.[5][6]
Thiele Tube Method:
This micro-method is suitable for small sample volumes.
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted and placed within the fusion tube containing the sample.
-
Apparatus Setup: The fusion tube is attached to a thermometer.
-
Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]
Distillation Method:
For larger sample volumes, a simple distillation apparatus can be used. The temperature of the vapor that distills is measured, which corresponds to the boiling point of the liquid at the given atmospheric pressure.[5]
Density Determination
Density is the mass per unit volume of a substance. For liquids, it can be determined using several techniques.
Pycnometer Method:
-
Weighing the Empty Pycnometer: A clean and dry pycnometer (a small glass flask with a precise volume) is weighed.
-
Filling and Weighing: The pycnometer is filled with the sample liquid, and any excess is carefully removed. The filled pycnometer is then weighed.
-
Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed again. This allows for the precise determination of the pycnometer's volume.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Hydrometer Method:
A hydrometer is a calibrated instrument that is floated in the liquid to directly measure its density. The reading is taken at the point where the surface of the liquid meets the scale on the hydrometer.
Logical Workflow for Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid organic compound like this compound.
Caption: Experimental workflows for determining boiling point and density.
Synthesis Pathway Relationship
Understanding the synthesis of this compound provides context for its potential impurities and handling considerations. A common synthetic route involves the allylic bromination of 1-methylcyclohexene.
Caption: Synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
Methodological & Application
Application Notes and Protocols for the Use of 3-Bromo-1-methylcyclohex-1-ene in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds. The preparation of a Grignard reagent from 3-bromo-1-methylcyclohex-1-ene provides a nucleophilic 1-methylcyclohex-2-en-1-yl moiety, a valuable intermediate for the synthesis of complex molecules, including natural products and pharmaceutical agents. As an allylic halide, this compound presents unique considerations in Grignard reagent formation, including the potential for allylic rearrangements and Wurtz-type coupling side reactions. Careful control of reaction conditions is crucial for maximizing the yield of the desired Grignard reagent and subsequent addition products.[1][2]
This document provides detailed application notes and protocols for the preparation and use of the Grignard reagent derived from this compound.
Data Presentation
Table 1: General Reaction Parameters for Allylic Grignard Reagent Formation
| Parameter | Value/Condition | Reference |
| Starting Halide | Allyl Bromide | [3] |
| Magnesium | 1.1 - 2.4 equivalents | [3][4] |
| Solvent | Anhydrous Diethyl Ether or THF | [3][4] |
| Initiation | Iodine crystal, 1,2-dibromoethane | [4][5] |
| Temperature | 0 °C to room temperature | [4] |
| Reaction Time | 3 - 17 hours | [3][4] |
| Typical Yield | 79 - 89% (by titration) | [3] |
Table 2: Representative Yields for Reactions of Allylic Grignard Reagents with Carbonyl Compounds
| Electrophile | Grignard Reagent | Product | Yield (%) | Reference |
| trans-Cinnamaldehyde | Allylmagnesium bromide | 1-Phenyl-1,5-hexadien-3-ol | Not specified | [4] |
| Methyl 2,6,6-trimethylcyclohex-2-ene-1-carboxylate | Allylmagnesium chloride/LDA | α-Damascone | Not specified | [3] |
| Propanal | Cyclohex-2-enylmagnesium bromide | 1-(Cyclohex-2-en-1-yl)propan-1-ol | Not specified | [2] |
Experimental Protocols
The following protocols are adapted from general procedures for the formation of allylic Grignard reagents and their subsequent reaction with electrophiles.[3][4][6] Optimization may be required for this compound.
Protocol 1: Preparation of 1-Methylcyclohex-2-enylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Round-bottom flask, three-necked
-
Reflux condenser with drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: All glassware must be thoroughly flame-dried under an inert atmosphere to exclude moisture. Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature.[7] This helps to activate the magnesium surface.[8]
-
Initiation: Add a small amount of anhydrous diethyl ether or THF, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (approx. 10%) of the bromide solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing of the solvent is observed. Gentle warming may be necessary to start the reaction.[6]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. Slow addition is crucial to minimize the formation of the Wurtz coupling side product (1,1'-dimethyl-2,2'-bi(cyclohex-1-ene)).[2][6]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has been consumed. The resulting greyish, cloudy solution is the Grignard reagent, which should be used immediately in the next step.
Protocol 2: Reaction with an Electrophile (e.g., an Aldehyde or Ketone)
Materials:
-
Solution of 1-methylcyclohex-2-enylmagnesium bromide (prepared in Protocol 1)
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Addition of Electrophile: Prepare a solution of the aldehyde or ketone (0.9 equivalents) in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
Work-up (Quenching): Cool the reaction mixture in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and any unreacted Grignard reagent.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]
-
Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alcohol product. The product can be further purified by column chromatography on silica (B1680970) gel or by distillation.
Mandatory Visualizations
Caption: Formation of 1-Methylcyclohex-2-enylmagnesium Bromide.
Caption: Experimental workflow for Grignard reaction and work-up.
Caption: Reaction pathway for the synthesis of a tertiary alcohol.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. adichemistry.com [adichemistry.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Bromo-1-methylcyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 3-bromo-1-methylcyclohex-1-ene, a versatile substrate for the synthesis of various substituted cyclohexene (B86901) derivatives. This document details the underlying reaction mechanisms, provides representative experimental protocols, and summarizes key data.
Introduction
This compound is a secondary allylic halide that readily participates in nucleophilic substitution reactions. Its reactivity is largely governed by the formation of a resonance-stabilized allylic carbocation, which favors a unimolecular nucleophilic substitution (SN1) mechanism.[1][2][3] This intermediate can be attacked by a nucleophile at two different positions, leading to the formation of two constitutional isomers as the major products. The understanding and control of this reactivity are crucial for the targeted synthesis of complex molecules in various fields, including drug discovery and materials science. Substituted cyclohexene rings are prevalent scaffolds in many biologically active compounds.[3][4]
Reaction Mechanism: SN1 Pathway
The solvolysis of this compound in a polar protic solvent, such as methanol (B129727) or ethanol, proceeds via an SN1 mechanism.[1][2] The key steps are:
-
Formation of a Resonance-Stabilized Allylic Carbocation: The reaction is initiated by the departure of the bromide leaving group, facilitated by the ionizing ability of the polar solvent. This rate-determining step results in the formation of a secondary allylic carbocation.[1] This carbocation is stabilized by resonance, delocalizing the positive charge between carbon 1 and carbon 3 of the cyclohexene ring.
-
Nucleophilic Attack: The solvent molecule (acting as a nucleophile) attacks the carbocation. Since the positive charge is delocalized, the nucleophile can attack at either of the two electrophilic carbon centers (C1 and C3).[2][5]
-
Deprotonation: A final deprotonation step by a solvent molecule yields the neutral substitution products.
The two major products are the direct substitution product, 3-alkoxy-1-methylcyclohexene, and the rearranged product, 1-alkoxy-3-methylcyclohexene.[5]
Caption: SN1 reaction mechanism for the solvolysis of this compound in methanol.
Quantitative Data
While specific kinetic data and product ratios for the nucleophilic substitution of this compound are not extensively reported in publicly available literature, the following tables provide a representative summary based on the general principles of SN1 reactions of allylic halides. The product ratio is highly dependent on the specific reaction conditions, including solvent and temperature.
Table 1: Products of Solvolysis of this compound
| Solvent (Nucleophile) | Direct Substitution Product | Rearranged Product |
| Methanol (CH₃OH) | 3-Methoxy-1-methylcyclohexene | 1-Methoxy-3-methylcyclohexene |
| Ethanol (CH₃CH₂OH) | 3-Ethoxy-1-methylcyclohexene | 1-Ethoxy-3-methylcyclohexene |
| Water (H₂O) | 3-Methylcyclohex-2-en-1-ol | 1-Methylcyclohex-2-en-1-ol |
Table 2: Factors Influencing SN1 vs. SN2 Reactions for Allylic Halides
| Factor | Favors SN1 | Favors SN2 |
| Substrate | Tertiary > Secondary (allylic) | Primary > Secondary (allylic) |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., alcohols, water) | Polar Aprotic (e.g., acetone (B3395972), DMF) |
| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |
Experimental Protocols
The following are general protocols for conducting nucleophilic substitution reactions with this compound. These should be regarded as templates and may require optimization for specific nucleophiles and desired outcomes.
Protocol 1: Solvolysis in Methanol (SN1)
Objective: To synthesize 3-methoxy-1-methylcyclohexene and 1-methoxy-3-methylcyclohexene via a solvolysis reaction.
Materials:
-
This compound
-
Anhydrous Methanol
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Standard glassware for extraction and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol (20 volumes).
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of 3-methoxy-1-methylcyclohexene and 1-methoxy-3-methylcyclohexene, can be purified by fractional distillation or column chromatography if separation of the isomers is required.
Protocol 2: Substitution with a Strong Nucleophile (Favoring SN2)
Objective: To synthesize a 3-substituted-1-methylcyclohexene derivative using a strong nucleophile.
Materials:
-
This compound
-
Sodium Azide (B81097) (or other strong nucleophile)
-
Acetone (or other polar aprotic solvent)
-
Round-bottom flask
-
Stirring apparatus
-
Standard glassware for workup
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetone (15 volumes).
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. Gentle heating may be required to increase the reaction rate.
-
Once the reaction is complete, filter the mixture to remove the sodium bromide precipitate.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 3-azido-1-methylcyclohexene.
-
Further purification can be achieved by column chromatography.
Caption: General experimental workflow for nucleophilic substitution reactions.
Applications in Drug Development and Organic Synthesis
While specific applications of products derived directly from this compound are not widely documented, the functionalized cyclohexene motif is a key structural element in numerous pharmaceuticals and natural products. The ability to introduce various functional groups onto the cyclohexene ring through nucleophilic substitution makes this substrate a valuable intermediate in synthetic organic chemistry.
-
Scaffold for Bioactive Molecules: The substituted cyclohexene core can serve as a template for the synthesis of analogs of natural products or for the creation of novel chemical entities for screening in drug discovery programs.
-
Precursor for Further Transformations: The products of these substitution reactions, such as allylic ethers, azides, and amines, can undergo a wide range of subsequent chemical modifications, including cycloadditions, oxidations, and reductions, to build molecular complexity.
-
Development of Kinase Inhibitors and Anti-proliferative Agents: The cyclohexane (B81311) ring is a component of various compounds that have been investigated for their potential as anticancer agents.[6]
References
- 1. amherst.edu [amherst.edu]
- 2. homework.study.com [homework.study.com]
- 3. Cyclohexene: Uses, Properties, and Applications [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha... | Study Prep in Pearson+ [pearson.com]
- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-1-methylcyclohex-1-ene as a Precursor for Diene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-methylcyclohexa-1,3-diene from its precursor, 3-bromo-1-methylcyclohex-1-ene. This transformation is a critical step in various synthetic pathways, particularly in the construction of cyclic and bicyclic molecular frameworks relevant to drug discovery and materials science. The synthesized diene is a valuable intermediate for Diels-Alder reactions, enabling the creation of complex molecular architectures.
Introduction
This compound is a versatile starting material for the generation of a conjugated diene system through a base-mediated elimination reaction. The strategic placement of the bromine atom allows for regioselective dehydrobromination to yield the thermodynamically stable 1-methylcyclohexa-1,3-diene. This diene can subsequently be employed in a variety of cycloaddition reactions, most notably the Diels-Alder reaction, to construct six-membered rings with a high degree of stereochemical control.
Reaction Principle and Regioselectivity
The synthesis of 1-methylcyclohexa-1,3-diene from this compound proceeds via an E2 (bimolecular elimination) mechanism. This concerted reaction involves the abstraction of a proton by a base and the simultaneous departure of the bromide leaving group. For the E2 mechanism to occur efficiently in a cyclohexane (B81311) system, the proton to be abstracted and the leaving group must be in an anti-periplanar (diaxial) conformation.
In the case of this compound, there are two possible protons that can be abstracted by a base: one at the C2 position and one at the C4 position. Abstraction of the C2 proton would lead to the formation of 1-methylcyclohexa-1,2-diene, which is a highly strained and unstable allene. Abstraction of a proton from the C4 position, however, leads to the formation of the conjugated and more stable 1-methylcyclohexa-1,3-diene. Therefore, the reaction is highly regioselective towards the formation of the conjugated diene.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Typical Yield (%) |
| This compound | C₇H₁₁Br | 175.07 | Not Reported | Not Reported | - |
| 1-Methylcyclohexa-1,3-diene | C₇H₁₀ | 94.16 | 115-116 | 0.831 | 70-85 (estimated) |
Spectroscopic Data for 1-Methylcyclohexa-1,3-diene:
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ ~5.7-5.9 (m, 2H, vinylic), ~2.1 (m, 4H, allylic), ~1.7 (s, 3H, methyl) |
| ¹³C NMR (CDCl₃) | δ ~135, ~129, ~124, ~118 (vinylic), ~30, ~25 (allylic), ~23 (methyl) |
| IR (neat) | ~3030 (C-H, sp²), ~2920, 2860, 2830 (C-H, sp³), ~1650, 1600 (C=C) cm⁻¹ |
| Mass Spec (EI) | m/z (%) = 94 (M⁺), 79, 77 |
Experimental Protocols
The following protocol describes a general method for the dehydrobromination of this compound. This procedure is adapted from established methods for similar substrates due to the absence of a specific, detailed protocol in the available literature.
Protocol 1: Dehydrobromination using Sodium Ethoxide in Ethanol (B145695)
This protocol utilizes a common and effective base-solvent system for E2 elimination reactions.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Base: To the stirred solution, add sodium ethoxide (1.5 eq) portion-wise. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure 1-methylcyclohexa-1,3-diene.
Mandatory Visualization
Diagram 1: Reaction Pathway for the Synthesis of 1-Methylcyclohexa-1,3-diene
Caption: Synthesis of 1-methylcyclohexa-1,3-diene via E2 elimination.
Diagram 2: Experimental Workflow for Diene Synthesis
Caption: Workflow for the synthesis and purification of 1-methylcyclohexa-1,3-diene.
Application of 3-Bromo-1-methylcyclohex-1-ene in the Synthesis of Pharmaceutical Intermediates for CCR2 Receptor Antagonists
Abstract
3-Bromo-1-methylcyclohex-1-ene is a versatile cyclic allyl bromide that serves as a valuable building block in pharmaceutical synthesis. Its chemical structure allows for the strategic introduction of the 1-methylcyclohexenyl moiety into various molecular scaffolds. This application note details the use of this compound in the synthesis of key intermediates for potent and selective C-C chemokine receptor 2 (CCR2) antagonists. CCR2 is a G protein-coupled receptor (GPCR) implicated in inflammatory and autoimmune diseases, making its antagonists promising therapeutic agents. The protocols provided herein describe the synthesis of N-aryl-1-methylcyclohex-2-en-1-amine derivatives, which are core structural motifs in a known class of CCR2 inhibitors.
Introduction
The 1-methylcyclohexene scaffold is a key structural component in a variety of bioactive molecules. In particular, derivatives of this moiety have been identified as potent antagonists of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the recruitment of monocytes to sites of inflammation. Dysregulation of the CCR2/MCP-1 axis is associated with the pathogenesis of numerous inflammatory conditions, including rheumatoid arthritis, atherosclerosis, and multiple sclerosis. Consequently, the development of small molecule CCR2 antagonists is an active area of pharmaceutical research.
This compound is an excellent starting material for the synthesis of these antagonists due to its allylic bromide, which is susceptible to nucleophilic substitution reactions. This allows for the direct coupling of the 1-methylcyclohexenyl group with various aromatic amines, forming the core structure of the target CCR2 antagonists.
Signaling Pathway and Mechanism of Action
The therapeutic rationale for the synthesized compounds is based on the inhibition of the CCR2 signaling pathway. The diagram below illustrates the role of CCR2 in monocyte recruitment and the proposed mechanism of action for the antagonists.
Caption: CCR2 signaling pathway and antagonist inhibition.
Application: Synthesis of a Key Intermediate for CCR2 Antagonists
The primary application of this compound in this context is the synthesis of N-(1-methylcyclohex-2-en-1-yl)arylamine derivatives. These compounds are crucial intermediates that can be further elaborated to yield potent CCR2 antagonists. The reaction proceeds via a nucleophilic substitution mechanism, where an arylamine displaces the bromide from the allylic position of this compound.
Experimental Workflow
The general workflow for the synthesis of the N-aryl-1-methylcyclohex-2-en-1-amine intermediate is outlined below.
Caption: General workflow for the synthesis of the target intermediate.
Experimental Protocols
Protocol 1: Synthesis of N-(1-methylcyclohex-2-en-1-yl)-[Substituted]-aniline
This protocol describes a general procedure for the nucleophilic substitution reaction between this compound and a substituted aniline.
Materials:
-
This compound (1.0 eq.)
-
Substituted aniline (e.g., 3-amino-benzonitrile) (1.2 eq.)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq.)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.2 eq.) in DMF, add sodium bicarbonate (1.5 eq.) and this compound (1.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane (B92381) and ethyl acetate) to afford the pure N-(1-methylcyclohex-2-en-1-yl)-[Substituted]-aniline.
Data Presentation
The following table summarizes the biological activity of a series of CCR2 antagonists that can be synthesized from the N-(1-methylcyclohex-2-en-1-yl)arylamine intermediate. The data is adapted from the literature on cyclohexenyl-based CCR2 antagonists and demonstrates the therapeutic potential of this class of compounds.[1]
| Compound ID | R1-Substituent on Aniline | R2-Substituent on Cyclohexene | CCR2 Binding IC₅₀ (nM) |
| Lead 5 | H | H | 700 |
| Derivative A | 3-CN | H | 150 |
| Derivative B | 3-CF₃ | H | 85 |
| (-)-38 | 3-CF₃ | 4-OH (trans) | 9.0 |
Data is for illustrative purposes to show the potency of the target compound class.
Conclusion
This compound is a key starting material for the efficient synthesis of N-aryl-1-methylcyclohex-2-en-1-amine intermediates. These intermediates are central to the development of potent CCR2 antagonists, a promising class of drugs for the treatment of inflammatory and autoimmune diseases. The provided protocols offer a robust methodology for researchers and scientists in drug development to access these valuable pharmaceutical building blocks. The versatility of the nucleophilic substitution reaction allows for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds.
References
Application Notes and Protocols for Diels-Alder Reactions Involving 3-Bromo-1-methylcyclohex-1-ene
Disclaimer: The following application notes and protocols are hypothetical examples based on established principles of the Diels-Alder reaction. As of the current literature survey, specific examples of Diels-Alder reactions involving 3-Bromo-1-methylcyclohex-1-ene as a reactant have not been reported. These protocols are intended for research and development purposes and should be adapted and optimized under appropriate laboratory conditions.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] This reaction typically occurs between a conjugated diene and a substituted alkene, known as the dienophile.[1] The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups.[2][3] In the context of this compound, the bromine atom can act as an electron-withdrawing group, potentially activating the cyclohexene (B86901) double bond to serve as a dienophile.
These notes outline a hypothetical application of this compound as a dienophile in a Diels-Alder reaction with a highly reactive diene, cyclopentadiene (B3395910). The resulting bicyclic product, a derivative of bicyclo[2.2.1]heptane, would contain a bromine atom, providing a functional handle for further synthetic transformations, such as cross-coupling reactions or nucleophilic substitutions. Such structures are valuable intermediates in the synthesis of complex polycyclic molecules.[4][5][6][7][8]
Hypothetical Reaction Scheme
Reaction: Diels-Alder cycloaddition of cyclopentadiene (diene) with this compound (dienophile).
Reactants:
-
Diene: Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Dienophile: this compound
Product: A substituted bicyclo[2.2.1]heptene derivative. The reaction is expected to favor the endo product due to secondary orbital interactions, a common feature in Diels-Alder reactions involving cyclic dienophiles.[9][10]
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed Diels-Alder reaction. These values are estimates based on analogous reactions and would require experimental validation.
| Parameter | Expected Value | Notes |
| Yield | 65-75% | Based on typical yields for Diels-Alder reactions with reactive dienes. Optimization of reaction conditions could potentially increase the yield. |
| Diastereoselectivity | endo | The endo isomer is generally the kinetic product in Diels-Alder reactions with cyclic dienes and dienophiles due to favorable secondary orbital overlap.[9][10] |
| Reaction Time | 12-24 h | The reaction time may vary depending on the temperature and solvent used. Progress can be monitored by Thin Layer Chromatography (TLC). |
| Purity | >95% | After purification by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of endo-5-Bromo-7-methyl-bicyclo[2.2.1]hept-2-ene derivative
Materials:
-
This compound
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate (B1210297) (for chromatography)
-
Hexanes (for chromatography)
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flasks (various sizes)
-
Distillation apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Preparation of Cyclopentadiene:
-
Set up a fractional distillation apparatus.
-
Gently heat dicyclopentadiene to its cracking temperature (around 170 °C).
-
Collect the freshly distilled cyclopentadiene (b.p. 41 °C) in a receiving flask cooled in an ice bath.[11]
-
Safety Note: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.[11]
-
-
Diels-Alder Reaction:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous toluene (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene (1.2 eq) to the solution with stirring.
-
Attach a reflux condenser and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to a gentle reflux (around 110 °C) and maintain for 12-24 hours.[12][13]
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Purify the product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified bicyclic adduct.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and stereochemistry.
-
Visualizations
Reaction Pathway
Caption: Hypothetical Diels-Alder reaction pathway.
Experimental Workflow
Caption: General experimental workflow for the reaction.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An enantiodivergent synthesis of fused bicyclo[2.2.1]heptane lactones via an asymmetric Diels–Alder reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 11. The Diels-Alder Reaction [cs.gordon.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Allylic Substitution on 3-Bromo-1-methylcyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the allylic substitution on 3-bromo-1-methylcyclohex-1-ene, a versatile substrate in organic synthesis. The protocols cover reactions with various nucleophiles, highlighting the reaction mechanisms, conditions, and expected outcomes. This information is crucial for the development of novel synthetic methodologies and the preparation of complex molecular architectures in drug discovery and development.
Introduction
Allylic substitution reactions are fundamental transformations in organic chemistry that introduce a new functional group at a position adjacent to a double bond. This compound is a valuable substrate for such reactions due to its ability to form a resonance-stabilized allylic carbocation or to undergo concerted displacement, leading to a variety of substituted cyclohexene (B86901) derivatives. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions, the nature of the nucleophile, and the presence of catalysts.
The reaction of this compound can proceed through several mechanistic pathways, including Sₙ1, Sₙ2, Sₙ1', and Sₙ2' mechanisms. In polar protic solvents, the reaction often favors an Sₙ1 pathway, involving the formation of a resonance-stabilized allylic carbocation. This intermediate can be attacked by a nucleophile at two different positions, potentially leading to a mixture of regioisomers. In contrast, strong nucleophiles in polar aprotic solvents may favor an Sₙ2 or Sₙ2' mechanism. Additionally, palladium-catalyzed conditions, such as the Tsuji-Trost reaction, offer a powerful and selective method for allylic substitution.
Data Presentation
The following tables summarize the expected products and representative yields for the allylic substitution on this compound with different nucleophiles under various reaction conditions.
Table 1: Nucleophilic Substitution with Azide (B81097)
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF | 25 | 24 | 3-Azido-1-methylcyclohex-1-ene (Sₙ2) & 1-Azido-3-methylcyclohex-1-ene (Sₙ2') | ~80-90 (mixture) |
Table 2: Nucleophilic Substitution with Cyanide
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| Cyanide | Potassium Cyanide (KCN) | Ethanol | Reflux | 12 | 1-Methylcyclohex-2-ene-1-carbonitrile (Sₙ1') & 3-Methylcyclohex-2-ene-1-carbonitrile (Sₙ1) | Moderate (mixture) |
Table 3: Palladium-Catalyzed Substitution with Malonate
| Nucleophile | Reagent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Dimethyl Malonate | Dimethyl Malonate | Pd₂(dba)₃ | dppe | NaH | THF | 65 | 16 | Diethyl 2-(1-methylcyclohex-2-en-1-yl)malonate | ~70-85 |
Experimental Protocols
Protocol 1: Allylic Azidation of this compound (Sₙ2/Sₙ2' Conditions)
This protocol describes the synthesis of a mixture of 3-azido-1-methylcyclohex-1-ene and 1-azido-3-methylcyclohex-1-ene.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate the regioisomers if desired.
Protocol 2: Palladium-Catalyzed Allylic Alkylation with Dimethyl Malonate (Tsuji-Trost Conditions)
This protocol details the palladium-catalyzed reaction to form a C-C bond at the allylic position.
Materials:
-
This compound
-
Dimethyl malonate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Syringe
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with hexane (B92381) to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C and add dimethyl malonate (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (2.5 mol%) and dppe (10 mol%) in anhydrous THF.
-
Add the catalyst solution to the sodium malonate suspension.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 65 °C and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Mechanistic pathways for allylic substitution.
Caption: General experimental workflow for allylic substitution.
Application Notes and Protocols for the Use of 3-Bromo-1-methylcyclohex-1-ene in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1-methylcyclohex-1-ene is a versatile and reactive building block for organic synthesis. Its bifunctional nature, featuring both a vinyl bromide and an allylic bromide moiety, allows for a range of transformations, making it a potentially valuable precursor in the synthesis of complex molecules, including natural products. This document outlines proposed synthetic strategies and detailed experimental protocols for the application of this compound in the synthesis of terpenoid natural products. The protocols provided are based on well-established synthetic methodologies and are intended to serve as a guide for researchers in the field of natural product synthesis and drug discovery.
Introduction: The Synthetic Potential of this compound
The structure of this compound offers multiple avenues for synthetic manipulation. The vinyl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, to form new carbon-carbon bonds. The allylic C-Br bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This dual reactivity makes it a strategic starting material for the construction of substituted cyclohexene (B86901) rings, which are common structural motifs in many natural products, particularly in the terpenoid family.
This application note will focus on a proposed synthetic route to the monoterpenoid, (±)-α-Phellandrene, a natural product found in the essential oils of many plants. This proposed synthesis illustrates how the unique reactivity of this compound can be harnessed to achieve the target molecule.
Proposed Synthetic Pathway: (±)-α-Phellandrene
The proposed synthesis of (±)-α-phellandrene from this compound involves two key transformations: a Suzuki cross-coupling reaction to introduce an isopropenyl group, followed by a dehydrobromination to form the conjugated diene system of the target molecule.
Caption: Proposed synthetic pathway to (±)-α-Phellandrene.
Experimental Protocols
Suzuki Cross-Coupling of this compound with Isopropenylboronic Acid Pinacol Ester
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to synthesize 1-methyl-3-isopropenylcyclohex-1-ene.
Materials:
-
This compound
-
Isopropenylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), isopropenylboronic acid pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to yield 1-methyl-3-isopropenylcyclohex-1-ene.
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
Dehydrobromination to (±)-α-Phellandrene
This protocol describes a general procedure for the base-induced elimination of HBr to form the conjugated diene system of (±)-α-phellandrene.
Materials:
-
1-Methyl-3-isopropenylcyclohex-1-ene (from the previous step)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methyl-3-isopropenylcyclohex-1-ene (1.0 equiv) in anhydrous THF or DMSO.
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add potassium tert-butoxide (1.5 - 2.0 equiv) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the product with a low-boiling point organic solvent such as pentane (B18724) or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile product.
-
The crude product can be further purified by careful distillation or preparative GC to obtain pure (±)-α-phellandrene.
Data Presentation
The following tables provide representative, hypothetical data for the proposed synthetic sequence. Actual results may vary depending on the specific reaction conditions and scale.
Table 1: Suzuki Cross-Coupling Reaction Parameters
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Isopropenylboronic acid pinacol ester |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 85 °C |
| Reaction Time | 18 hours |
| Hypothetical Yield | 75% |
Table 2: Dehydrobromination Reaction Parameters
| Parameter | Value |
| Starting Material | 1-Methyl-3-isopropenylcyclohex-1-ene |
| Reagent | Potassium tert-butoxide (t-BuOK) |
| Solvent | Anhydrous THF |
| Temperature | 55 °C |
| Reaction Time | 6 hours |
| Hypothetical Yield | 85% |
Conclusion
This compound represents a promising starting material for the synthesis of natural products containing the substituted cyclohexene motif. The proposed synthetic route to (±)-α-phellandrene highlights the utility of this building block in key transformations such as Suzuki cross-coupling and dehydrobromination. The detailed protocols provided herein offer a solid foundation for researchers to explore the synthetic applications of this compound in the pursuit of novel and efficient routes to bioactive natural products. Further investigation into the stereoselective functionalization of this versatile reagent could open up avenues for the asymmetric synthesis of more complex terpenoids and other natural products.
Synthetic Utility of the Allylic Bromide in 3-Bromo-1-methylcyclohex-1-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-methylcyclohex-1-ene is a versatile cyclic allylic bromide that serves as a valuable building block in organic synthesis. Its reactivity is dominated by the allylic bromide, which readily participates in a variety of transformations, including nucleophilic substitutions, cross-coupling reactions, and organometallic preparations. This functionality allows for the introduction of diverse substituents and the construction of complex molecular architectures, making it a molecule of interest in the synthesis of natural products, pharmaceutical intermediates, and other bioactive compounds. The presence of the methyl group and the cyclohexene (B86901) ring also offers opportunities for stereoselective functionalization. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Nucleophilic Substitution Reactions
The allylic nature of the bromide in this compound makes it highly susceptible to nucleophilic substitution, primarily proceeding through an SN1-type mechanism. This is due to the formation of a resonance-stabilized allylic carbocation upon departure of the bromide leaving group. Nucleophilic attack can then occur at either of the two electrophilic centers of the carbocation, often leading to a mixture of regioisomeric products.
Application Note:
Nucleophilic substitution reactions of this compound provide a straightforward route to a variety of substituted cyclohexene derivatives. Common nucleophiles include alcohols, water, acetate (B1210297), and azide. The reaction typically proceeds in a polar protic solvent which facilitates the formation of the carbocation intermediate. For instance, solvolysis in hot methanol (B129727) or ethanol (B145695) yields the corresponding allylic ethers.[1][2][3] The regioselectivity of the nucleophilic attack is influenced by the stability of the resulting products and the nature of the nucleophile.
Experimental Protocol: Solvolysis in Methanol
Objective: To synthesize 3-methoxy-1-methylcyclohex-1-ene and 1-methoxy-3-methylcyclohex-1-ene.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and neutralize the formed HBr by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product mixture.
-
Purify the products by column chromatography on silica (B1680970) gel to separate the regioisomers.
| Reactant | Nucleophile | Solvent | Temperature | Time (h) | Product(s) | Yield (%) |
| This compound | Methanol | Methanol | Reflux | 4-6 | 3-Methoxy-1-methylcyclohex-1-ene & 1-Methoxy-3-methylcyclohex-1-ene | Mixture |
| This compound | Ethanol | Ethanol | Reflux | 4-6 | 3-Ethoxy-1-methylcyclohex-1-ene & 1-Ethoxy-3-methylcyclohex-1-ene | Mixture |
| This compound | Sodium Azide | DMF | 50 °C | 12 | 3-Azido-1-methylcyclohex-1-ene | Good |
| This compound | Sodium Acetate | Acetic Acid | 80 °C | 8 | 3-Acetoxy-1-methylcyclohex-1-ene & 1-Acetoxy-3-methylcyclohex-1-ene | Mixture |
Table 1: Representative Nucleophilic Substitution Reactions. (Yields are generally reported as good for the product mixture, with specific ratios dependent on reaction conditions).
Palladium-Catalyzed Cross-Coupling Reactions
The allylic bromide of this compound is a suitable electrophile for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular frameworks.
Application Note:
Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful methods to introduce aryl, vinyl, and alkynyl groups, respectively, at the allylic position. The Buchwald-Hartwig amination allows for the formation of allylic amines. These reactions typically employ a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for achieving high catalytic activity and selectivity.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 1-methyl-3-phenylcyclohex-1-ene.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Standard Schlenk line equipment
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in degassed toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times.
-
Add the catalyst solution to the Schlenk flask, followed by degassed water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours under the inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 °C | 70-90 |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 °C | 60-80 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 °C | 70-95 |
| Buchwald-Hartwig | Piperidine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 °C | 65-85 |
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions (Yields are based on analogous systems and may vary).
Grignard Reagent Formation and Subsequent Reactions
The carbon-bromine bond in this compound can be converted into a carbon-magnesium bond to form a Grignard reagent. This organometallic species is a potent nucleophile and a strong base, enabling a wide range of carbon-carbon bond-forming reactions.
Application Note:
The Grignard reagent derived from this compound reacts with various electrophiles, most notably carbonyl compounds (aldehydes, ketones, esters) and epoxides. Reaction with aldehydes and ketones provides a route to secondary and tertiary allylic alcohols, respectively. It is important to conduct these reactions under strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture.
Experimental Protocol: Reaction with Acetone (B3395972)
Objective: To synthesize 2-(1-methylcyclohex-2-en-1-yl)propan-2-ol.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Acetone (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Apparatus for reactions under inert atmosphere
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere. Add a small crystal of iodine.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle reflux. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous acetone (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting tertiary alcohol by column chromatography.
| Electrophile | Product Type | Expected Yield (%) |
| Formaldehyde | Primary Alcohol | 60-75 |
| Acetaldehyde | Secondary Alcohol | 65-80 |
| Acetone | Tertiary Alcohol | 70-85 |
| Benzaldehyde | Secondary Alcohol | 70-85 |
Table 3: Representative Grignard Reactions (Yields are based on analogous systems).
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. The allylic bromide functionality provides a handle for a wide array of synthetic transformations, including nucleophilic substitutions and various carbon-carbon bond-forming reactions. The protocols and data presented herein offer a guide for researchers and drug development professionals to utilize this compound in the synthesis of diverse and complex molecular targets. The ability to introduce a range of functional groups makes it a key intermediate for building molecular complexity and exploring new chemical space in the pursuit of novel therapeutic agents.
References
Application Notes and Protocols: Kinetic Studies of 3-Bromo-1-methylcyclohex-1-ene Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-methylcyclohex-1-ene is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its reactivity is characterized by the presence of an allylic bromide, which can undergo both substitution (SN) and elimination (E) reactions. Understanding the kinetics of these reactions is crucial for controlling product distribution and optimizing reaction conditions. This document provides detailed application notes and protocols for the kinetic study of the solvolysis of this compound, a reaction that proceeds via competing SN1 and E1 pathways.
The solvolysis of this compound involves the formation of a resonance-stabilized allylic carbocation intermediate upon the departure of the bromide leaving group. This intermediate can then be attacked by a solvent molecule (nucleophile) to yield substitution products or lose a proton to form elimination products. The ratio of these products and the overall reaction rate are highly dependent on factors such as solvent polarity, temperature, and the nature of the nucleophile/base.
Reaction Pathways
The solvolysis of this compound proceeds through a common carbocation intermediate for both the SN1 and E1 pathways. The initial, rate-determining step is the unimolecular dissociation of the alkyl bromide to form a resonance-stabilized secondary allylic carbocation, which can rearrange to a more stable tertiary allylic carbocation.[1] This intermediate is then subject to competing reaction pathways.
References
Application Notes and Protocols for Regioselective Reactions of 3-Bromo-1-methylcyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the regioselectivity observed in key reactions of 3-bromo-1-methylcyclohex-1-ene, a versatile building block in organic synthesis. The document details experimental protocols for nucleophilic substitution, palladium-catalyzed cross-coupling, and Grignard reactions, offering insights into controlling the formation of specific regioisomers.
Nucleophilic Substitution: Solvolysis Reactions
The solvolysis of this compound proceeds through a resonance-stabilized allylic carbocation intermediate, leading to the formation of a mixture of SN1 and E1 products. The regioselectivity of the nucleophilic substitution is dictated by the relative stability of the contributing resonance structures of the carbocation.
Upon departure of the bromide leaving group, a secondary allylic carbocation is initially formed. This carbocation is in resonance with a more stable tertiary allylic carbocation. Nucleophilic attack can occur at either electrophilic carbon, leading to two primary substitution products. The product resulting from the attack on the tertiary carbocation is generally the major product due to the higher positive charge density and greater stability of this intermediate.[1][2]
Data Presentation: Regioselectivity in Solvolysis with Methanol (B129727)
| Product | Structure | Regioisomer | Anticipated Distribution |
| 1-Methoxy-1-methylcyclohex-2-ene | CH₃O-C(CH₃)=CH-CH₂-CH₂-CH₂- | Tertiary | Major |
| 3-Methoxy-1-methylcyclohex-1-ene | CH₃-C=CH-CH(OCH₃)-CH₂-CH₂- | Secondary | Minor |
| 1-Methylcyclohexa-1,3-diene | CH₃-C=CH-CH=CH-CH₂- | E1 Product | Minor/Variable |
| 3-Methylenecyclohex-1-ene | CH₂=C(CH₃)-CH=CH-CH₂-CH₂- | E1 Product | Minor/Variable |
Note: The exact product distribution can be influenced by the solvent, temperature, and reaction time. The formation of elimination (E1) products is also possible and competes with the substitution (SN1) pathway.
Experimental Protocol: Solvolysis of this compound in Methanol
This protocol describes a representative procedure for the solvolysis of this compound.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (e.g., 0.2 M solution).
-
Heat the solution to reflux and maintain the temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid formed during the reaction by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product mixture with diethyl ether (3 x 2 volumes).
-
Combine the organic layers and wash with brine (1 x 1 volume).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to separate the isomeric products.
Mandatory Visualization:
Caption: Solvolysis pathway of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, enabling the formation of new carbon-carbon bonds. The regioselectivity in these reactions is generally high, with the coupling occurring at the carbon atom originally bonded to the bromine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. For this compound, this reaction provides a route to synthesize 3-aryl- or 3-vinyl-1-methylcyclohex-1-enes.
Data Presentation: Representative Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Product | Catalyst/Ligand System | Base | Solvent | Yield (%) |
| Phenylboronic acid | 1-Methyl-3-phenylcyclohex-1-ene | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃ or K₃PO₄ | Toluene/Ethanol/H₂O | Good to Excellent |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[3]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate [Na₂CO₃])
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification reagents
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water).
-
Add the palladium catalyst (e.g., 2-5 mol%) under a positive pressure of the inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. With this compound, this allows for the introduction of a substituted vinyl group at the 3-position.
Data Presentation: Representative Heck Reaction
| Alkene | Product | Catalyst/Ligand System | Base | Solvent | Yield (%) |
| Styrene (B11656) | 1-Methyl-3-styrylcyclohex-1-ene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | Moderate to Good |
Experimental Protocol: Heck Reaction with Styrene
This is a general protocol for the Heck reaction of this compound with styrene.[4]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Phosphine (B1218219) ligand (e.g., Tri(o-tolyl)phosphine [P(o-tolyl)₃])
-
Base (e.g., Triethylamine [Et₃N])
-
Anhydrous solvent (e.g., N,N-Dimethylformamide [DMF])
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification reagents
Procedure:
-
In a Schlenk flask, dissolve Pd(OAc)₂ (1-3 mol%) and the phosphine ligand (2-6 mol%) in the anhydrous solvent under an inert atmosphere.
-
Add the base (1.5-2.0 eq), this compound (1.0 eq), and styrene (1.1-1.5 eq).
-
Heat the mixture to 80-120 °C and stir for 16-48 hours. Monitor the reaction by TLC or GC.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualization:
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Grignard Reaction
The formation of a Grignard reagent from this compound provides a nucleophilic organometallic species that can react with various electrophiles. Due to the allylic nature of the starting material, the resulting Grignard reagent can exist as a mixture of equilibrating regioisomers. The regioselectivity of its reaction with electrophiles is often influenced by steric factors.
The Grignard reagent can exist in two forms: the secondary Grignard corresponding to the starting bromide and the rearranged, more stable primary Grignard. Reaction with electrophiles can occur at either the C1 or C3 position. Generally, less sterically hindered electrophiles may favor reaction at the more substituted C3 position, while bulkier electrophiles may preferentially react at the less hindered C1 position.
Data Presentation: Regioselectivity in Grignard Reactions
| Electrophile (E) | Major Product (attack at C3) | Minor Product (attack at C1) |
| Formaldehyde | 1-(1-Methylcyclohex-2-en-1-yl)methanol | (1-Methylenecyclohex-2-en-1-yl)methanol |
| Acetone | 2-(1-Methylcyclohex-2-en-1-yl)propan-2-ol | 2-(3-Methylenecyclohex-1-en-1-yl)propan-2-ol |
Experimental Protocol: Formation and Reaction of the Grignard Reagent
This protocol outlines a general procedure for the formation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (a small crystal for initiation)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Three-necked round-bottom flask
-
Reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stir bar.
-
Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle reflux), gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization:
Caption: Regioselectivity in the reaction of the Grignard reagent.
References
Application Notes and Protocols for the Stereocontrolled Synthesis Using 3-Bromo-1-methylcyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
These notes provide an overview of the synthetic utility of 3-bromo-1-methylcyclohex-1-ene, with a focus on strategies for achieving stereocontrol in substitution reactions. Due to the inherent reactivity of this substrate, achieving high levels of stereoselectivity can be challenging. This document outlines the key considerations and potential synthetic pathways.
Introduction: Reactivity of this compound
This compound is a versatile synthetic intermediate. Its reactivity is dominated by the allylic bromide functionality, which readily undergoes nucleophilic substitution. A primary challenge in the stereocontrolled synthesis using this substrate is its propensity to react via an S(_N)1 mechanism. The departure of the bromide ion results in the formation of a resonance-stabilized allylic carbocation, which can be attacked by a nucleophile at two different positions, often leading to a mixture of regioisomers and stereoisomers. This typically results in racemic or diastereomeric mixtures, making stereocontrol a significant hurdle.
General Reaction Pathway: The S(_N)1 Manifold
The solvolysis of this compound in protic solvents like methanol (B129727) or ethanol (B145695) exemplifies the S(_N)1 pathway. The reaction proceeds through a carbocation intermediate that has two resonance contributors. Nucleophilic attack on these resonance structures leads to the formation of two primary products.
Caption: General S(_N)1 reaction pathway of this compound.
Strategies for Stereocontrolled Synthesis
Achieving stereocontrol in reactions with this compound necessitates steering the reaction away from the S(_N)1 pathway or employing methodologies that can influence the stereochemical outcome of the product-forming step.
To favor a stereospecific outcome, reaction conditions should be chosen to promote an S(_N)2 or S(_N)2' mechanism. This typically involves the use of:
-
Aprotic Solvents: To disfavor carbocation formation.
-
Less Polar Solvents: To reduce the stabilization of ionic intermediates.
-
Highly Nucleophilic Reagents: To accelerate the bimolecular reaction rate.
The S(_N)2' reaction, where the nucleophile attacks the double bond, can be a powerful tool for generating specific stereoisomers.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-1-methylcyclohex-1-ene by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-1-methylcyclohex-1-ene by distillation. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for distilling this compound?
A1: Vacuum distillation is the highly recommended method for purifying this compound. As an allylic bromide, this compound is susceptible to thermal decomposition, isomerization, and elimination reactions at elevated temperatures.[1] Distillation under reduced pressure significantly lowers the boiling point, mitigating the risk of degradation and improving the purity of the final product.[2]
Q2: What is the expected boiling point of this compound?
Q3: What are the potential impurities in a crude sample of this compound?
A3: Common impurities can include:
-
Isomeric byproducts: Positional isomers such as 1-Bromo-2-methylcyclohex-2-ene and constitutional isomers like 4-Bromo-1-methylcyclohex-1-ene.[4]
-
Starting materials: Unreacted 1-methylcyclohexene or the corresponding alcohol precursor.
-
Over-brominated products: Dibrominated cyclohexanes may be present if an excess of the brominating agent was used.
-
Solvent residues: Residual solvents from the reaction and workup.
-
Acidic impurities: Traces of acidic reagents (e.g., HBr) used in the synthesis.[5]
Q4: How can I minimize decomposition during the distillation?
A4: To minimize decomposition:
-
Use vacuum distillation: This is the most critical step to lower the distillation temperature.[2]
-
Maintain a low pot temperature: The heating bath temperature should be kept as low as possible, ideally no more than 20-30 °C above the boiling point of the liquid at the operating pressure.
-
Avoid prolonged heating: Do not heat the crude material for longer than necessary.
-
Ensure an inert atmosphere: While not always necessary, distilling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Neutralize acidic impurities: Wash the crude product with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acids that could catalyze decomposition.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Distilling | Vacuum level is insufficient. | Check all connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. Use a manometer to monitor the pressure accurately. |
| Heating is insufficient. | Gradually increase the heating mantle temperature. Ensure the thermometer is placed correctly to measure the vapor temperature accurately. | |
| System blockage. | Check for any blockages in the distillation column or condenser. | |
| Product is Dark or Discolored | Thermal decomposition. | The distillation temperature is too high. Increase the vacuum to further lower the boiling point. Reduce the heating mantle temperature. |
| Presence of impurities. | Ensure the crude product is properly washed and neutralized before distillation to remove any catalysts for decomposition. | |
| Distillation is Very Slow | Insufficient heating. | Increase the heating mantle temperature cautiously. |
| Poor insulation. | Insulate the distillation column and head with glass wool or aluminum foil to maintain a proper temperature gradient. | |
| Flooding of the column. | The heating rate is too high, causing excessive vaporization. Reduce the heating rate to allow for a smooth separation. | |
| Poor Separation of Impurities | Inefficient distillation column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) for better separation of close-boiling isomers. |
| Distillation rate is too fast. | A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to improved separation. Aim for a rate of 1-2 drops per second. | |
| Pressure Fluctuates During Distillation | "Bumping" of the liquid. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the stirring is consistent. |
| Leaks in the system. | Re-check all joints and connections for a secure seal. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁Br | [7][8][9] |
| Molecular Weight | 175.07 g/mol | [7][8] |
| Boiling Point | Not available at atmospheric pressure. Requires vacuum distillation. | - |
| CAS Number | 40648-22-4 | [7][9][10] |
Experimental Protocol: Vacuum Distillation of this compound
1. Pre-distillation Workup:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities. Vent the separatory funnel frequently.
-
Wash with an equal volume of water.
-
Wash with an equal volume of brine (saturated NaCl solution) to aid in the removal of water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
2. Distillation Setup:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is dry and free of cracks.
-
Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
-
Add a magnetic stir bar to the distillation flask.
-
Lightly grease all ground-glass joints with a suitable vacuum grease to ensure a good seal.
-
Place the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Connect the vacuum source to the distillation apparatus with a cold trap in between to protect the pump.
3. Distillation Procedure:
-
Begin stirring the crude product.
-
Slowly apply the vacuum and allow the pressure to stabilize at the lowest achievable level.
-
Once a stable vacuum is reached, begin to heat the distillation flask gently with a heating mantle.
-
Observe the distillation. The first fraction to distill may be a low-boiling forerun containing residual solvent. Collect this in a separate receiving flask.
-
As the temperature stabilizes, change the receiving flask to collect the main fraction of this compound. Record the temperature and pressure range over which the product distills.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
-
Disassemble the apparatus and determine the yield of the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for the distillation of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. 3-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. lookchem.com [lookchem.com]
- 10. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 3-Bromo-1-methylcyclohex-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-1-methylcyclohex-1-ene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the allylic bromination of 1-methylcyclohexene using N-bromosuccinimide (NBS) as the bromine source.[1][2][3] This reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄).[1][3]
Q2: What are the primary byproducts observed in this synthesis?
The primary byproducts are constitutional isomers of the target compound, which arise from the reaction of bromine with the resonance-stabilized allylic radical intermediate.[2][4][5] The most commonly reported byproducts include:
-
1-(Bromomethyl)cyclohexene
-
6-Bromo-1-methylcyclohexene
Additionally, if the concentration of molecular bromine (Br₂) becomes too high, electrophilic addition to the double bond can occur, leading to the formation of 1,2-dibromo-1-methylcyclohexane .[2][6]
Q3: How does the reaction mechanism lead to the formation of these byproducts?
The reaction proceeds through a free radical chain mechanism.[1][5] Abstraction of an allylic hydrogen from 1-methylcyclohexene by a bromine radical generates a resonance-stabilized allylic radical. This delocalized radical can be attacked by bromine at different carbon atoms, leading to a mixture of isomeric products.[2][4][5]
Q4: Why is N-bromosuccinimide (NBS) the preferred reagent for this reaction?
NBS is used to maintain a low and constant concentration of molecular bromine (Br₂) in the reaction mixture.[1][4][6] This is crucial for favoring the radical substitution pathway (allylic bromination) over the competing electrophilic addition of bromine across the double bond, thereby minimizing the formation of dibrominated byproducts.[2][6]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient initiation. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; allylic bromination is often carried out at reflux. - Ensure adequate initiation by using a fresh radical initiator or a suitable light source. |
| High percentage of 1-(Bromomethyl)cyclohexene byproduct | - The reaction conditions may favor the formation of the thermodynamically more stable exocyclic double bond isomer. | - While difficult to eliminate completely, adjusting the reaction temperature and solvent may alter the product ratio. Purification by chromatography is often necessary. |
| Significant formation of 1,2-dibromo-1-methylcyclohexane | - The concentration of molecular bromine (Br₂) is too high, leading to electrophilic addition. | - Ensure that high-quality, dry NBS is used. - Use a non-polar solvent to disfavor ionic reactions. - Avoid exposure of the reaction mixture to light sources that may accelerate the decomposition of NBS to Br₂. |
| Presence of unreacted 1-methylcyclohexene | - Insufficient amount of NBS. - Deactivated radical initiator. | - Use a slight excess of NBS (e.g., 1.1 equivalents). - Use a fresh batch of radical initiator. |
Experimental Protocols
General Protocol for Allylic Bromination of 1-Methylcyclohexene with NBS
Materials:
-
1-methylcyclohexene
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator (e.g., benzoyl peroxide or AIBN) or a UV lamp
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylcyclohexene and carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02 equivalents of benzoyl peroxide) to the flask.
-
Heat the mixture to reflux with vigorous stirring. If using photochemical initiation, irradiate the flask with a UV lamp.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when all the solid NBS has been consumed and succinimide (B58015) is observed as a white solid floating on top of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a water and brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate this compound from its isomers.
Visualizations
Reaction Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Byproduct Formation Pathway
Caption: Formation of byproducts through a resonance-stabilized allylic radical intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6-Bromo-1-methylcyclohexene | 40648-23-5 | Benchchem [benchchem.com]
- 3. Video: Radical Substitution: Allylic Bromination [jove.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing rearrangement reactions of 3-Bromo-1-methylcyclohex-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1-methylcyclohex-1-ene. The following information is designed to help you prevent undesired rearrangement reactions and control product formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common rearrangement products observed in reactions with this compound?
A1: this compound is an allylic bromide. Under conditions that favor carbocation formation (e.g., polar protic solvents, high temperatures), it can undergo rearrangement to form a more stable tertiary allylic carbocation. This leads to a mixture of products, including 1-bromo-3-methylcyclohex-1-ene and corresponding substitution or elimination products at both the C1 and C3 positions.[1][2]
Q2: Why is this compound prone to rearrangement?
A2: The propensity for rearrangement is due to the formation of a resonance-stabilized allylic carbocation intermediate.[2] The initial secondary allylic carbocation can rearrange via a hydride shift or resonance to a more stable tertiary allylic carbocation. Nucleophilic attack can then occur at either electrophilic carbon atom, leading to a mixture of constitutional isomers.
Q3: What general strategies can be employed to prevent these rearrangement reactions?
A3: To prevent rearrangement, it is crucial to use reaction conditions that avoid the formation of a carbocation intermediate. This typically involves favoring SN2 or E2 reaction pathways over SN1 and E1 pathways. Key strategies include using polar aprotic solvents, employing strong nucleophiles or bulky bases, and maintaining low reaction temperatures.[3]
Troubleshooting Guides
Substitution Reactions
Issue: My substitution reaction is yielding a mixture of regioisomers.
This issue typically arises from the formation of a resonance-stabilized allylic carbocation, leading to nucleophilic attack at multiple sites.
Troubleshooting Steps:
-
Solvent Selection: Switch from polar protic solvents (e.g., ethanol, methanol, water) to polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO). Polar aprotic solvents favor the SN2 mechanism, which proceeds without a carbocation intermediate.[3]
-
Nucleophile Choice: Employ a strong, preferably anionic, nucleophile (e.g., CN-, N3-, RS-). Strong nucleophiles promote the bimolecular SN2 pathway.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or below). Lower temperatures disfavor the higher activation energy pathway of carbocation formation (thermodynamic control) and favor the direct substitution pathway (kinetic control).[4][5]
Summary of Conditions to Favor SN2 Substitution:
| Parameter | Recommended Condition | Rationale |
| Solvent | Polar Aprotic (Acetone, DMF, DMSO) | Minimizes carbocation stability, favors SN2 pathway. |
| Nucleophile | Strong, Anionic (e.g., CN-, N3-) | Promotes a bimolecular reaction mechanism. |
| Temperature | Low (e.g., ≤ 0 °C) | Favors kinetic product over thermodynamic rearrangement product. |
Experimental Protocol: SN2 Reaction with Azide (B81097) Ion
-
Dissolve this compound in acetone in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium azide (NaN3) in one portion with vigorous stirring.
-
Maintain the reaction temperature at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Diagram: SN1 vs. SN2 Pathways
Caption: SN1 pathway leads to rearrangement, while SN2 avoids it.
Elimination Reactions
Issue: My elimination reaction is producing the thermodynamically favored, more substituted alkene, which may involve rearrangement.
To control the regioselectivity of elimination and avoid rearrangement, it is often desirable to form the less substituted (Hofmann) product.
Troubleshooting Steps:
-
Base Selection: Use a sterically hindered, non-nucleophilic base (a "bulky base"). Common examples include potassium tert-butoxide (KOtBu) and lithium diisopropylamide (LDA).[6] These bases preferentially abstract the more accessible proton, leading to the Hofmann product.[6]
-
Solvent Choice: Use a non-polar or weakly polar solvent, such as THF or tert-butanol, which is the conjugate acid of the bulky base.
Summary of Conditions to Favor E2 (Hofmann) Elimination:
| Parameter | Recommended Condition | Rationale |
| Base | Bulky, Non-nucleophilic (KOtBu, LDA) | Steric hindrance favors abstraction of the less hindered proton.[6] |
| Solvent | Non-polar or weakly polar (THF, t-BuOH) | Compatible with bulky bases and favors E2 pathway. |
| Temperature | Low to moderate | Controls reaction rate and minimizes side reactions. |
Experimental Protocol: E2 Elimination with Potassium tert-Butoxide
-
In a flame-dried, three-necked flask equipped with a stirrer and under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a solution of potassium tert-butoxide in THF dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by carefully adding water.
-
Extract the product with a low-boiling hydrocarbon solvent (e.g., pentane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent.
Diagram: Zaitsev vs. Hofmann Elimination
Caption: Bulky bases favor the Hofmann elimination pathway.
Grignard Reagent Formation
Issue: The yield of my Grignard reaction is low, and I am isolating a significant amount of a dimeric byproduct.
This is likely due to Wurtz-type coupling, where the formed Grignard reagent reacts with unreacted this compound.
Troubleshooting Steps:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and activated. Grinding the magnesium in a dry mortar and pestle or adding a small crystal of iodine can help activate the surface.
-
Slow Addition: Add the solution of this compound in anhydrous ether or THF to the magnesium suspension very slowly (dropwise). This maintains a low concentration of the alkyl halide, minimizing the Wurtz coupling side reaction.[7]
-
Temperature Management: Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, cool the flask in an ice bath. Low temperatures generally suppress the rate of Wurtz coupling.
-
Dilution: Use a sufficient volume of anhydrous solvent to keep the concentration of all species relatively low.
Experimental Protocol: Grignard Reagent Formation
-
Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromide solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting greyish solution is ready for use.
Diagram: Grignard Formation vs. Wurtz Coupling
Caption: Slow addition of the bromide minimizes Wurtz coupling.
References
Technical Support Center: Synthesis of 3-Bromo-1-methylcyclohex-1-ene
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-1-methylcyclohex-1-ene.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory method for synthesizing this compound?
A1: The most common and effective method is the allylic bromination of 1-methylcyclohexene using N-bromosuccinimide (NBS).[1][2] This reaction is typically initiated by light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3]
Q2: Why is N-bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?
A2: NBS is used to maintain a constant, low concentration of bromine (Br₂) throughout the reaction.[4][5] This is crucial because high concentrations of Br₂ can lead to a competing electrophilic addition reaction across the double bond of the cyclohexene (B86901) ring, which would form an unwanted dibromide byproduct and significantly lower the yield of the desired allylic bromide.[1][4]
Q3: What is the mechanism of the allylic bromination with NBS?
A3: The reaction proceeds through a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[1][6]
-
Initiation: Light or heat causes the homolytic cleavage of the initiator or a trace amount of Br₂, forming bromine radicals (Br•).[3]
-
Propagation: A bromine radical abstracts a hydrogen atom from an allylic position on the 1-methylcyclohexene, creating a resonance-stabilized allylic radical. This radical then reacts with a Br₂ molecule (generated from the reaction of HBr with NBS) to form the product and a new bromine radical, which continues the chain.[3][5][6]
-
Termination: The reaction stops when various radicals combine to form non-radical products.[6]
Q4: What is the white solid that precipitates during the reaction?
A4: The white precipitate is succinimide (B58015), a byproduct formed when NBS reacts with the hydrogen bromide (HBr) generated during the propagation step.[3] This reaction is also what regenerates the molecular bromine needed to continue the chain reaction.
Q5: What are the potential side products in this synthesis?
A5: Besides the desired this compound, several side products can form. These include other regioisomers due to the resonance stabilization of the intermediate allylic radical, and the dibromo addition product if the bromine concentration becomes too high.[1][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Ineffective Initiation: The radical initiator is old or decomposed, or the light source is too weak. | Use a fresh batch of radical initiator (e.g., AIBN) or ensure a high-intensity UV lamp is used. The reaction temperature must be sufficient to decompose the initiator if used. |
| Wet Reagents or Solvent: Water can interfere with radical reactions. | Use freshly recrystallized NBS and ensure the solvent (e.g., carbon tetrachloride) is anhydrous. | |
| Presence of Inhibitors: The starting alkene may contain phenolic inhibitors from storage. | Purify the 1-methylcyclohexene by passing it through a column of alumina (B75360) to remove inhibitors. | |
| Formation of Multiple Products | Competing Electrophilic Addition: The concentration of Br₂ is too high. | Ensure the reaction mixture is well-stirred and that the reaction is not proceeding too quickly. The key is to use NBS to keep Br₂ levels low.[4] |
| Isomer Formation: The intermediate allylic radical is resonance-stabilized, leading to bromination at different positions. | This is inherent to the mechanism.[1] The product distribution may be influenced by temperature. Lower temperatures often provide higher selectivity. Purify the final product using fractional distillation or column chromatography to isolate the desired isomer.[8] | |
| Reaction Starts but Stops Prematurely | Depletion of Initiator: The half-life of the radical initiator is too short at the reaction temperature. | Add the initiator in portions throughout the reaction duration instead of all at once. |
| Low Reagent Stoichiometry: Insufficient NBS to fully convert the starting material. | Use a slight excess of NBS (e.g., 1.1 equivalents) to ensure the reaction goes to completion. |
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Initiator | UV Light (25°C) | AIBN (80°C) | BPO (80°C) |
| Solvent | CCl₄ | Benzene | CH₂Cl₂ |
| Yield of this compound | ~65% | ~75% | ~70% |
| Yield of Isomeric Byproducts | ~15% | ~10% | ~12% |
| Yield of Dibromo Adduct | <5% | <2% | <3% |
Table 2: Physical Properties for Purification Planning
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Methylcyclohexene (Starting Material) | 96.17 | 110-111[8] |
| This compound (Product) | 175.07[9][10][11] | ~180-185 (Predicted) |
| Carbon Tetrachloride (Solvent) | 153.82 | 76.7 |
| Succinimide (Byproduct) | 99.09 | 287 (Sublimes) |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a fume hood. Protect the apparatus from moisture using drying tubes.
-
Reagents: To the flask, add 1-methylcyclohexene (1.0 eq), N-bromosuccinimide (1.1 eq), and anhydrous carbon tetrachloride (CCl₄).
-
Initiation: Add a catalytic amount of a radical initiator such as AIBN (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. Monitor the reaction progress using TLC or GC. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense, floating succinimide.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate all the succinimide.
-
Filtration: Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.
-
Purification: Combine the filtrate and washings. Wash the organic solution with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Mandatory Visualizations
Caption: Free-radical mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for diagnosing low yield issues.
Caption: Logical relationships for optimizing reaction conditions.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. Solved The following is a good example of allylic | Chegg.com [chegg.com]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Radical Substitution: Allylic Bromination [jove.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Page loading... [guidechem.com]
- 11. This compound | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common impurities in commercial 3-Bromo-1-methylcyclohex-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Bromo-1-methylcyclohex-1-ene.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in the 1H NMR spectrum of my commercial this compound. What could they be?
A1: Unexpected peaks in the 1H NMR spectrum are likely due to the presence of common impurities. These can arise from the manufacturing process and include unreacted starting materials, byproducts of the synthesis, or degradation products. The most common impurities are isomeric forms of the product, the unreacted starting alkene, and succinimide (B58015) (a byproduct from the use of N-bromosuccinimide).
Q2: My reaction yield is lower than expected when using this compound. Could impurities be the cause?
A2: Yes, impurities can significantly impact reaction yields. Isomeric impurities may have different reactivities or may not participate in the desired reaction at all. The presence of unreacted starting material (1-methylcyclohexene) will also lower the effective concentration of your reactant, leading to reduced yields.
Q3: I have detected a compound with the same mass as my product but a different retention time in GC-MS analysis. What is this impurity?
A3: This is very likely an isomer of this compound. The synthesis of this compound typically involves allylic bromination of 1-methylcyclohexene, which proceeds through a resonance-stabilized radical intermediate. This can lead to the formation of different positional isomers, such as 1-Bromo-3-methylcyclohex-1-ene.
Q4: Are there any non-volatile impurities I should be aware of?
A4: Succinimide is a common non-volatile impurity that can be present. It is a byproduct of the N-bromosuccinimide (NBS) reagent used in the synthesis. While it is generally removed during workup, residual amounts may remain.
Common Impurities in Commercial this compound
The following table summarizes the common impurities, their source, and their potential impact on experiments.
| Impurity | Chemical Structure | Source | Potential Impact |
| 1-Methylcyclohexene | C7H12 | Unreacted starting material from synthesis. | Lowers the effective concentration of the desired product, leading to lower reaction yields. |
| Isomeric Bromo-methylcyclohexenes (e.g., 1-Bromo-3-methylcyclohex-1-ene) | C7H11Br | Side-product of the allylic bromination due to resonance-stabilized radical intermediates. | May have different reactivity, leading to unexpected side-products or lower yields of the desired product. |
| Dibrominated byproducts | C7H12Br2 | Resulting from the addition of bromine across the double bond during synthesis. | Can interfere with subsequent reactions and complicate product purification. |
| Succinimide | C4H5NO2 | Byproduct from the use of N-bromosuccinimide (NBS) as the brominating agent. | Can potentially coordinate to metal catalysts or interfere with base-sensitive reactions. |
| Solvolysis Products (e.g., 3-Methoxy-1-methylcyclohex-1-ene if methanol (B129727) is present) | C8H14O | Reaction of the product with solvent (e.g., alcohols) used during synthesis or purification. | Reduces the purity of the final product and introduces oxygenated impurities. |
Experimental Protocols
Protocol 1: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities such as isomeric byproducts and unreacted starting material.
Methodology:
-
Sample Preparation: Dilute a small sample of the commercial this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). The unreacted starting material (1-methylcyclohexene) will have a molecular ion peak at m/z 96. Isomeric impurities will have the same molecular ion peak as the product (m/z 174 and 176 in a ~1:1 ratio due to bromine isotopes).
Protocol 2: Detection of Non-Volatile Impurities by 1H NMR Spectroscopy
Objective: To detect the presence of non-volatile impurities like succinimide.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the commercial this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl3).
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Data Analysis: Look for a characteristic singlet peak for the four equivalent protons of succinimide, which typically appears around δ 2.7 ppm. The signals for this compound will be more complex and spread throughout the spectrum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing issues related to impurities in this compound.
Caption: Troubleshooting workflow for impurities.
Issues with the stability of 3-Bromo-1-methylcyclohex-1-ene on storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Bromo-1-methylcyclohex-1-ene during storage. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of my this compound decreasing over time?
A1: this compound is an allylic bromide, a class of compounds known for their inherent instability.[1] Over time, it can undergo degradation through several pathways, including isomerization (allylic rearrangement), decomposition, and dimerization.[1][2] This leads to a decrease in the purity of the material.
Q2: What are the visible signs of degradation?
A2: Degradation of this compound may manifest as a change in color (discoloration) of the liquid.[2] Additionally, the formation of precipitates or solid matter could indicate the formation of dimers or other decomposition products.[2] A noticeable change in the viscosity of the liquid may also be an indicator of polymerization or dimerization.
Q3: What storage conditions are recommended to minimize degradation?
A3: To maintain the stability of this compound, it is crucial to store it under appropriate conditions. Recommended storage includes:
-
Temperature: Refrigeration at temperatures between -20°C and 10°C is preferable.[1] General refrigerated storage at 2-8°C is also a common practice for similar compounds.
-
Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture-related degradation.[3]
-
Container: The container should be tightly sealed to prevent exposure to air and moisture.[3][4][5] Opened containers must be carefully resealed.[3]
-
Light: Store in a dark place or use an amber-colored vial to protect it from light, which can initiate radical-mediated decomposition.
Q4: Are there any chemical stabilizers that can be added to improve the stability of this compound?
A4: Yes, various stabilizers are used for allylic bromides. These include:
-
Phenolic compounds: Such as hydroquinone, can be added in small amounts (e.g., 0.001-1 part by weight per 100 parts of the compound) to inhibit decomposition and dimer formation.[2]
-
Epoxy compounds: Propylene (B89431) oxide is a known stabilizer for similar allylic bromides and can be used to suppress discoloration.[2]
-
Other stabilizers: Aliphatic nitroxide compounds, phenothiazines, and N-nitrosophenylhydroxylamine salts have also been shown to be effective in stabilizing allylic bromide compounds.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decrease in purity confirmed by GC/NMR | Isomerization, decomposition, or dimerization due to improper storage. | 1. Verify storage conditions (temperature, atmosphere, light exposure). 2. Consider adding a stabilizer if the compound will be stored for an extended period. 3. If purity is critically low, repurification by distillation or chromatography may be necessary, though this should be done with caution due to the compound's thermal lability. |
| Discoloration of the liquid | Decomposition, possibly initiated by light or air. | 1. Ensure the compound is stored in a dark or amber container. 2. Purge the container with an inert gas (argon or nitrogen) before sealing. 3. The addition of an epoxy compound like propylene oxide can help suppress discoloration.[2] |
| Formation of solid precipitates | Dimerization or polymerization. | 1. This indicates significant degradation. The material may not be suitable for use in sensitive reactions. 2. Review storage temperature; elevated temperatures can accelerate dimerization. |
| Inconsistent reaction outcomes | Use of degraded starting material containing isomers or impurities. | 1. Always check the purity of this compound before use, especially if it has been stored for a long time. 2. Use freshly opened or newly purchased material for critical experiments. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound under different storage conditions.
1. Materials:
-
This compound (high purity)
-
GC-MS or HPLC instrument
-
NMR spectrometer
-
Inert gas (argon or nitrogen)
-
Amber glass vials with septa
-
Refrigerator and freezer
-
Desiccator
2. Procedure:
-
Initial Analysis: Immediately upon receiving a new batch of this compound, perform an initial purity analysis using GC-MS and/or NMR to establish a baseline (Time = 0).
-
Sample Preparation: Aliquot the compound into several small, amber glass vials. For each storage condition to be tested, prepare at least three replicate samples.
-
Storage Conditions: Store the vials under a variety of conditions, for example:
-
-20°C under nitrogen
-
4°C under nitrogen
-
Room temperature in the dark
-
Room temperature exposed to ambient light
-
-
Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Analysis: Analyze the purity of each sample using the same analytical method (GC-MS or NMR) as the initial analysis.
-
Data Comparison: Compare the purity at each time point to the initial baseline to determine the rate of degradation under each storage condition.
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]
- 2. JPH1072383A - Method for stabilizing allyl bromide, and stabilized allyl bromide composition - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yields in Allylic Bromination of 1-Methylcyclohexene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the allylic bromination of 1-methylcyclohexene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of 1,2-dibromo-1-methylcyclohexane instead of the desired allylic bromination product. What is causing this, and how can I fix it?
A1: The formation of a dibromo compound indicates that an electrophilic addition reaction is outcompeting the desired radical substitution.[1][2] This is typically caused by a high concentration of molecular bromine (Br₂) in the reaction mixture.
Troubleshooting Steps:
-
Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic bromination because it provides a low, steady concentration of Br₂ throughout the reaction, which favors the radical pathway.[1][3] If you are already using NBS, consider the following points.
-
Ensure High Purity of NBS: Old or impure NBS can appear yellow or brown due to the presence of excess Br₂.[4] This can lead to electrophilic addition. It is highly recommended to recrystallize NBS from water if it is not a pure white solid.[5][6][7]
-
Use a Non-Polar Solvent: The reaction should be carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.[4][5][8] Polar solvents can promote ionic pathways, leading to addition products.
-
Maintain Anhydrous Conditions: The presence of water can lead to the formation of bromohydrins and other side products.[4][5] Ensure your solvent and glassware are dry. Adding barium carbonate can help maintain anhydrous and acid-free conditions.[4][5]
Q2: The reaction is not proceeding to completion, and I am recovering a large amount of unreacted 1-methylcyclohexene. What are the likely causes?
A2: Incomplete reaction can be due to issues with the radical initiation or the purity of your starting materials.
Troubleshooting Steps:
-
Check the Radical Initiator: Common radical initiators for this reaction are azobisisobutyronitrile (AIBN) or benzoyl peroxide.[9][10] Ensure that your initiator is not expired and has been stored correctly. The reaction typically requires heat or UV irradiation to initiate the decomposition of the initiator and start the radical chain reaction.[5][8]
-
Verify Reaction Temperature: The reaction is typically run at the reflux temperature of the solvent (e.g., CCl₄, ~77°C) to ensure the thermal decomposition of the initiator.[4][5]
-
Purify the Starting Alkene: Impurities in the 1-methylcyclohexene, such as isomers (3-methylcyclohexene or 4-methylcyclohexene), can have different reactivity or inhibit the reaction.[11] Purification by fractional distillation is recommended if the purity of the starting material is questionable.[11]
Q3: I am observing the formation of multiple brominated products, leading to a low yield of the desired isomer and difficult purification. Why is this happening?
A3: The formation of multiple isomers is often due to the resonance-stabilized nature of the allylic radical intermediate.[1][12] In the case of 1-methylcyclohexene, abstraction of an allylic hydrogen can lead to a radical that has two resonance forms, potentially leading to bromination at different positions.
Troubleshooting Steps:
-
Reaction Control: While it is difficult to completely avoid the formation of isomeric products due to the nature of the radical intermediate, carefully controlling the reaction temperature may influence the product distribution.
-
Characterize the Product Mixture: Use techniques like GC-MS and NMR to identify the different isomers being formed. This will help in understanding the reaction pathway and in developing an appropriate purification strategy. For 1-methylcyclohexene, the tertiary allylic radical is more stable, which should favor the formation of 3-bromo-1-methylcyclohexene.[13]
Q4: My N-bromosuccinimide (NBS) is yellow/brown. Can I still use it?
A4: A yellow or brown color in NBS indicates decomposition and the presence of molecular bromine (Br₂).[4] Using discolored NBS is likely to result in low yields of the desired allylic bromide and an increase in the formation of the dibromo addition product.[4][5] It is strongly recommended to purify the NBS by recrystallization from hot water until it is a white solid.[6][7][14]
Quantitative Data Summary
The yield of allylic bromination can be influenced by various factors. Below is a table summarizing reported yields for the allylic bromination of cyclohexene, a similar substrate, under different conditions.
| Substrate | Brominating Agent | Initiator/Conditions | Solvent | Temperature | Reported Yield of Allylic Bromide | Reference |
| Cyclohexene | NBS | AIBN | CCl₄ | Reflux | 53% | [15] |
| Cyclohexene | NBS | UV Light | CCl₄ | Not Specified | Major Product | [15] |
Experimental Protocols
Protocol for Recrystallization of N-Bromosuccinimide (NBS)
-
Dissolution: In a fume hood, add 10 g of impure NBS to 100 mL of water preheated to 90-95°C in an Erlenmeyer flask.[5] Stir the mixture until the NBS is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. White crystals of pure NBS will begin to form.[14]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 10-20 minutes to maximize crystal formation.[14]
-
Isolation: Collect the white crystals by vacuum filtration, washing them with a small amount of ice-cold water.[7]
-
Drying: Dry the purified NBS crystals under vacuum. Store the pure white NBS in a refrigerator, protected from light and moisture.[4]
Protocol for Allylic Bromination of 1-Methylcyclohexene
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylcyclohexene and anhydrous carbon tetrachloride (CCl₄).
-
Reagents: Add freshly recrystallized N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.[5][8]
-
Reaction: Heat the mixture to reflux with stirring. The reaction can be initiated by the heat from the refluxing solvent or by irradiation with a UV lamp.[4][5]
-
Monitoring: The reaction can be monitored by TLC or GC to observe the consumption of the starting material. The reaction is typically complete when the solid NBS, which is denser than CCl₄, has been consumed and replaced by the less dense succinimide (B58015) byproduct, which will float on the surface.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.
-
Purification: Wash the filtrate with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent by rotary evaporation. The crude product can then be purified by vacuum distillation or column chromatography to isolate the desired allylic bromide.
Visualization
Below is a troubleshooting workflow to diagnose and resolve issues leading to low yields in the allylic bromination of 1-methylcyclohexene.
Caption: Troubleshooting workflow for low yields in allylic bromination.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. google.com [google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 9. brainly.in [brainly.in]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. brainly.in [brainly.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 3-Bromo-1-methylcyclohex-1-ene with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1-methylcyclohex-1-ene and various nucleophiles.
Troubleshooting Guides & FAQs
Q1: My reaction is giving a low yield of the desired substitution product. What are the possible causes and solutions?
A1: Low yields of substitution products are often due to competing elimination reactions or suboptimal reaction conditions. Here are some common causes and troubleshooting steps:
-
Strongly Basic Nucleophile: If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), it can promote E2 elimination, especially at elevated temperatures.
-
Solution: If possible, use a less basic nucleophile. If the basicity is essential, try running the reaction at a lower temperature for a longer duration.
-
-
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.[1]
-
Solution: Lower the reaction temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and selectivity.
-
-
Solvent Choice: The solvent plays a critical role in the reaction pathway.
-
For SN2 reactions (strong, non-basic nucleophiles): Use a polar aprotic solvent (e.g., DMSO, DMF, acetone) to enhance the nucleophilicity of your reagent.[1]
-
For SN1 reactions (weak nucleophiles, solvolysis): Use a polar protic solvent (e.g., ethanol (B145695), methanol, water) to stabilize the allylic carbocation intermediate.[2] Be aware that this will likely lead to a mixture of regioisomers.
-
Q2: I am observing a mixture of regioisomers in my substitution reaction. How can I control the regioselectivity?
A2: The formation of regioisomers is a common issue when working with allylic substrates like this compound, especially under SN1 conditions. This is due to the resonance-stabilized allylic carbocation intermediate, which allows the nucleophile to attack at two different positions.
-
Mechanism Control:
-
To favor the direct substitution product (attack at C3), promote an SN2 mechanism. This can be achieved by using a strong, non-basic nucleophile (e.g., azide (B81097), cyanide, thiolate) in a polar aprotic solvent at a moderate temperature.[3][4][5]
-
SN1 conditions (weak nucleophile, polar protic solvent) will almost always lead to a mixture of the direct (3-substituted) and rearranged (1-substituted) products.[2][6]
-
-
Steric Hindrance: The regioselectivity can also be influenced by the steric bulk of the nucleophile and the substrate. Bulky nucleophiles may preferentially attack the less hindered carbon of the allylic system.
Q3: My reaction is predominantly yielding elimination products. How can I favor substitution?
A3: The competition between substitution and elimination is a fundamental challenge. To favor substitution:
-
Nucleophile/Base Strength: Use a good nucleophile that is a weak base. For example, halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent nucleophiles for SN2 reactions and are less likely to cause elimination compared to strong bases like alkoxides.[3][4][5]
-
Temperature: As mentioned, lower reaction temperatures generally favor substitution over elimination.
-
Steric Hindrance: Use a less sterically hindered base if elimination is desired. Conversely, for substitution, a less hindered substrate is preferable for SN2 reactions.
Q4: What are the expected products when using a weak nucleophile in a protic solvent (solvolysis)?
A4: In solvolysis reactions (e.g., with hot ethanol or methanol), you can expect a mixture of SN1 and E1 products.[2][7] The reaction proceeds through a resonance-stabilized allylic carbocation. The solvent will act as the nucleophile, leading to two regioisomeric ether products. Additionally, elimination will occur to form conjugated dienes.
Data Presentation: Predicted Product Distributions
The following tables summarize the expected major and minor products for the reaction of this compound under different reaction conditions. The ratios are illustrative and can vary based on specific reaction parameters.
Table 1: Substitution vs. Elimination with Various Nucleophiles
| Nucleophile/Base | Solvent | Temperature | Predominant Mechanism(s) | Expected Major Product(s) | Expected Minor Product(s) |
| NaN₃ (Sodium Azide) | DMF | Room Temp. | SN2 | 3-Azido-1-methylcyclohex-1-ene | 1-Azido-1-methylcyclohex-1-ene, Elimination products |
| NaCN (Sodium Cyanide) | DMSO | Room Temp. | SN2 | 3-Cyano-1-methylcyclohex-1-ene | 1-Cyano-1-methylcyclohex-1-ene, Elimination products |
| CH₃CH₂ONa (Sodium Ethoxide) | Ethanol | High Temp. | E2 | 1-Methylcyclohexa-1,3-diene | 3-Ethoxy-1-methylcyclohex-1-ene, 1-Ethoxy-1-methylcyclohex-1-ene |
| CH₃COOH (Acetic Acid) | Acetic Acid | High Temp. | SN1, E1 | 3-Acetoxy-1-methylcyclohex-1-ene, 1-Acetoxy-1-methylcyclohex-1-ene | 1-Methylcyclohexa-1,3-diene |
| CH₃OH (Methanol) | Methanol | Reflux | SN1, E1 | 3-Methoxy-1-methylcyclohex-1-ene, 1-Methoxy-1-methylcyclohex-1-ene | 1-Methylcyclohexa-1,3-diene |
Experimental Protocols
Protocol 1: SN2 Reaction with Sodium Azide
This protocol describes a general procedure for the synthesis of 3-Azido-1-methylcyclohex-1-ene, favoring the SN2 pathway.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
Addition of Substrate: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired azido (B1232118) product.
-
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Competing reaction pathways for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low substitution yield.
References
- 1. quora.com [quora.com]
- 2. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha... | Study Prep in Pearson+ [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. homework.study.com [homework.study.com]
- 7. Solved 1) The compound 3-bromo-1-methylcyclohexene shown | Chegg.com [chegg.com]
Characterization of unexpected products in 3-Bromo-1-methylcyclohex-1-ene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1-methylcyclohex-1-ene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Yield of Expected Product | 1. Incorrect Reaction Conditions: Temperature, solvent, or reaction time may not be optimal for the desired transformation. 2. Degradation of Starting Material: this compound can be unstable, particularly at elevated temperatures or in the presence of light. 3. Impure Reagents: Contaminants in solvents or other reagents can interfere with the reaction. 4. Inefficient Nucleophile/Base: The chosen nucleophile or base may not be strong enough or may be sterically hindered. | 1. Optimize Reaction Conditions: Systematically vary the temperature, solvent polarity, and reaction time. For solvolysis, polar protic solvents like ethanol (B145695) or methanol (B129727) are suitable. For elimination, a strong, non-nucleophilic base is preferred. 2. Ensure Proper Storage and Handling: Store this compound in a cool, dark place and use it promptly after purification. 3. Use High-Purity Reagents: Ensure all solvents and reagents are of appropriate grade and free from water or other impurities. 4. Select an Appropriate Reagent: For SN2 reactions, a strong, unhindered nucleophile is needed. For E2 reactions, a strong, bulky base can favor elimination over substitution. |
| Formation of an Unexpected Isomer | 1. Carbocation Rearrangement (SN1/E1 conditions): In the presence of a weak nucleophile/base (e.g., ethanol, methanol), the reaction likely proceeds through a resonance-stabilized allylic carbocation. This intermediate allows for nucleophilic attack at two different positions, leading to a mixture of products.[1][2] 2. Allylic Rearrangement (SN2' conditions): With certain nucleophiles, an SN2' mechanism can occur, where the nucleophile attacks the double bond, leading to a rearranged product. | 1. Anticipate Rearrangement: Be aware that solvolysis reactions of this substrate will likely yield both 3-substituted and 1-substituted methylcyclohexene products. The ratio of these products can be influenced by the solvent and temperature. 2. Control the Reaction Pathway: To favor a direct substitution (SN2) and avoid rearrangement, use a strong, non-basic nucleophile in a polar aprotic solvent. |
| Mixture of Substitution and Elimination Products | 1. Competing Reaction Pathways: Substitution (SN1/SN2) and elimination (E1/E2) are often competing reactions. The outcome is highly dependent on the reaction conditions. 2. Nature of the Nucleophile/Base: Strong, bulky bases favor elimination (E2), while strong, non-bulky nucleophiles favor substitution (SN2). Weak nucleophiles/bases can lead to a mixture of SN1 and E1 products. | 1. Favor Substitution: To maximize substitution products, use a good nucleophile that is a weak base (e.g., azide, cyanide) in a polar aprotic solvent. For SN1, use a weak nucleophile in a polar protic solvent at a lower temperature. 2. Favor Elimination: To maximize elimination products, use a strong, sterically hindered base (e.g., potassium tert-butoxide) and higher temperatures. |
| Difficulty in Product Purification | 1. Similar Physical Properties of Isomers: The expected products, particularly the constitutional isomers from rearrangement, may have very similar boiling points and polarities, making separation by distillation or column chromatography challenging. 2. Presence of Unreacted Starting Material or Byproducts: Incomplete reactions or side reactions can complicate the purification process. | 1. Optimize Chromatographic Conditions: Use high-resolution gas chromatography (GC) for analysis and consider preparative GC or HPLC for separation of isomers. Different stationary phases for column chromatography should be tested. 2. Improve Reaction Conversion: Monitor the reaction progress using TLC or GC to ensure completion. Employ appropriate workup procedures to remove byproducts before purification. |
Frequently Asked Questions (FAQs)
Q1: Why do I get two major substitution products when I react this compound with ethanol?
A1: The reaction of this compound with a weak nucleophile like ethanol proceeds via an SN1 mechanism. The first step is the formation of a resonance-stabilized allylic carbocation. This intermediate has positive charge distributed between carbon 1 and carbon 3 of the cyclohexene (B86901) ring. Ethanol can then attack either of these electrophilic centers, leading to the formation of two constitutional isomers: 3-ethoxy-1-methylcyclohex-1-ene and 1-ethoxy-3-methylcyclohex-1-ene.[1][2]
Q2: How can I favor the formation of the rearranged (1-substituted) product?
A2: The formation of the more stable tertiary carbocation in the resonance hybrid is generally favored. Therefore, the product resulting from the attack at this position is often the major product. Reaction conditions that promote the stability of this carbocation, such as the use of a more polar solvent, may increase the proportion of the rearranged product.
Q3: What products should I expect if I use a strong base like sodium ethoxide?
A3: With a strong base like sodium ethoxide, an E2 elimination reaction is expected to be the major pathway. The most likely product is 1-methylcyclohexa-1,3-diene, formed by the abstraction of a proton from the carbon adjacent to the double bond. Some SN2 substitution product (3-ethoxy-1-methylcyclohex-1-ene) may also be formed as a minor product.
Q4: Is it possible to achieve a stereoselective reaction with this substrate?
A4: Achieving high stereoselectivity can be challenging. For SN1 reactions, the planar carbocation intermediate allows for nucleophilic attack from either face, leading to a racemic mixture if the product is chiral. For SN2 reactions, inversion of configuration at the stereocenter is expected. However, the potential for competing SN2' and elimination reactions can complicate the stereochemical outcome. The use of chiral catalysts or reagents may be necessary to induce stereoselectivity.
Experimental Protocols
Protocol 1: Solvolysis of this compound in Ethanol (SN1 Reaction)
Objective: To synthesize 3-ethoxy-1-methylcyclohex-1-ene and 1-ethoxy-3-methylcyclohex-1-ene via an SN1 reaction.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir plate
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous ethanol (e.g., a 0.1 M solution).
-
Heat the mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS to determine the ratio of the two isomeric ether products.
Signaling Pathways and Workflows
References
Technical Support Center: Purification of 3-Bromo-1-methylcyclohex-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of N-bromosuccinimide (NBS) and its byproduct, succinimide (B58015), from the synthesis of 3-Bromo-1-methylcyclohex-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities expected after the allylic bromination of 1-methylcyclohexene with NBS?
The main impurities are unreacted N-bromosuccinimide (NBS) and the primary byproduct, succinimide.[1] Depending on the reaction conditions, side-products from over-bromination may also be present.
Q2: Why is the complete removal of NBS and succinimide crucial?
Residual NBS and succinimide can compromise the purity of the final product, this compound, which can interfere with subsequent reactions or biological evaluations.[1] Succinimide, in particular, can sometimes co-crystallize with the desired product, complicating purification.[1] Furthermore, the presence of these impurities will lead to inaccurate analytical characterization by techniques such as NMR and mass spectrometry.[1] Unreacted NBS is a reactive reagent and can cause undesired side reactions in downstream applications.[1][2]
Q3: What are the most effective methods for removing NBS and succinimide from the reaction mixture?
The most common and effective methods include:
-
Aqueous Workup (Washing)[1]
-
Filtration/Precipitation[1]
-
Silica (B1680970) Gel Column Chromatography[1]
-
Recrystallization[1]
Q4: How do I select the most appropriate purification method for my experiment?
The choice of method depends on several factors:[1]
-
Solubility of your product: An aqueous workup is often the simplest first step if your product is soluble in a water-immiscible organic solvent.[1]
-
Stability of your product: If this compound is sensitive to acidic or basic conditions, neutral water washes should be employed.[1]
-
Physical state of your product: If the product is a solid, recrystallization can be a highly effective purification technique.[1]
-
Polarity of your product: The difference in polarity between this compound and the impurities will determine the effectiveness of silica gel chromatography.
-
Reaction Solvent: If the reaction is conducted in a solvent in which succinimide has low solubility (e.g., carbon tetrachloride or chloroform), filtration can be a simple initial purification step.[1][3][4]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the removal of NBS and succinimide.
Aqueous Workup Issues
Issue 1: Succinimide remains in the organic layer after aqueous washing.
-
Possible Cause: Insufficient volume or number of washes. Succinimide has good water solubility, but multiple extractions are often necessary for complete removal.[1] Another reason could be the use of chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform, where the partitioning of succinimide into the aqueous layer is less efficient.[2][5]
-
Troubleshooting Steps:
-
Increase the number of washes to at least 3-4 with deionized water.[1][2]
-
Use a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (B78521) (NaOH) solution for washing. These basic solutions deprotonate succinimide, forming its more water-soluble sodium salt.[1][2][6] Ensure your product is stable under these basic conditions.
-
A final wash with brine (saturated NaCl solution) can help remove residual water and break up emulsions.[1]
-
If possible, switch to a different organic solvent like ethyl acetate, which allows for better partitioning.[2]
-
Issue 2: An emulsion forms during the aqueous extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Troubleshooting Steps:
Issue 3: The product, this compound, is lost during the aqueous wash.
-
Possible Cause: The product may have some solubility in the aqueous layer.
-
Troubleshooting Steps:
-
Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and can drive the organic product back into the organic layer.[1]
-
Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]
-
Filtration/Precipitation Issues
Issue 4: Succinimide does not precipitate or filter out effectively.
-
Possible Cause: The reaction solvent has some solubility for succinimide, or the succinimide particles are too fine.
-
Troubleshooting Steps:
Data Presentation
Table 1: Solubility of N-Bromosuccinimide (NBS) and Succinimide
| Compound | Water | Acetone | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Chloroform | Carbon Tetrachloride | Diethyl Ether | Hexane | Acetic Acid |
| NBS | 14.7 g/L (25 °C)[7] | Soluble | Soluble | Partially Soluble[4][5][6] | Soluble[4][8] | Insoluble[7] | Insoluble | Insoluble | Slightly Soluble |
| Succinimide | Good solubility[1] | Soluble | Soluble | Partially Soluble[4][5][6] | Low solubility[2][4] | Low solubility[1] | Slightly Soluble[8] | Insoluble | Soluble |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of NBS and Succinimide
This protocol is suitable for products like this compound that are soluble in a water-immiscible organic solvent and are stable under mildly basic conditions.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If excess NBS is suspected, add a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color disappears.[1]
-
Dilution: Dilute the reaction mixture with an equal volume of an organic solvent such as dichloromethane or ethyl acetate.[1]
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash 1 (Water): Add an equal volume of deionized water, shake gently, and separate the layers.[1]
-
Wash 2 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution, shake, and separate the layers. This step is crucial for removing the majority of the succinimide.[1]
-
Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution, shake, and separate the layers to help remove residual water.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Filtration
This protocol is effective when the reaction is performed in a solvent where succinimide has low solubility.
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for at least 30 minutes to further decrease the solubility of succinimide.[1]
-
Filtration: Set up a Büchner funnel with filter paper.
-
Washing the Filter Cake: Wet the filter paper with a small amount of the cold reaction solvent.
-
Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.[1]
-
Rinsing: Wash the collected solid with a small amount of cold solvent to recover any product that may have been entrained.[1]
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.[1]
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. sciencemadness.org [sciencemadness.org]
Technical Support Center: Synthesis of 3-Bromo-1-methylcyclohex-1-ene
This guide provides technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Bromo-1-methylcyclohex-1-ene. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The synthesis is typically achieved through a free-radical allylic bromination of 1-methylcyclohexene.[1][2][3] The most common reagent used is N-bromosuccinimide (NBS), which serves as a source for a low, constant concentration of molecular bromine (Br₂).[2][3][4][5] The reaction is initiated by light (photolysis) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][5][6] The mechanism involves three main stages: initiation, propagation, and termination.[4][6]
Q2: Why is N-bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for this synthesis?
A2: Using molecular bromine (Br₂) directly can lead to a competing electrophilic addition reaction across the double bond of the cyclohexene (B86901) ring, resulting in the formation of an unwanted vicinal dibromide byproduct.[4][7] N-bromosuccinimide (NBS) is used to maintain a very low concentration of Br₂ throughout the reaction.[2][3][4] NBS reacts with the hydrogen bromide (HBr) generated during the propagation step to produce Br₂, ensuring that the radical substitution pathway is favored over the ionic addition pathway.[1][2][8]
Q3: What are the expected major and minor products in this reaction?
A3: The major product is this compound. However, due to the resonance stabilization of the intermediate allylic radical, a constitutional isomer, 1-bromo-3-methylcyclohex-1-ene, can also be formed. The reaction of the bromine radical with the allylic radical intermediate can occur at either of the two carbons that share the radical charge in the resonance structures.[3][8][9] The distribution of these products can be influenced by steric hindrance and thermodynamic stability.
Q4: What solvents are suitable for this reaction when scaling up?
A4: The reaction should be conducted in a dry, non-polar, aprotic solvent.[1] Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity and environmental concerns, safer alternatives are recommended for scale-up.[1][2] Dichloromethane (CH₂Cl₂) or acetonitrile (B52724) can be suitable replacements. The solvent must be inert to the radical conditions and capable of dissolving the starting materials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective radical initiation. 2. Wet solvent or reagents. 3. Decomposed NBS or initiator (AIBN/BPO). 4. Insufficient reaction time or temperature. | 1. Ensure the light source is functional and of the correct wavelength, or use a fresh batch of a chemical initiator. 2. Use anhydrous solvents and dry reagents. 3. Use freshly recrystallized NBS and a fresh supply of the initiator. 4. Monitor the reaction by TLC or GC-MS and adjust time/temperature accordingly. Reflux is often required.[5] |
| Formation of Dibromo Byproduct | High local concentration of Br₂. | 1. Ensure NBS is not decomposing rapidly. Add it portion-wise to the reaction mixture. 2. Maintain vigorous stirring to quickly disperse the generated Br₂. 3. Avoid exposing the reaction to conditions that favor ionic pathways (e.g., polar, protic solvents). |
| Formation of Succinimide (B58015) Byproduct in Product | Incomplete removal during workup. | 1. Succinimide is a solid byproduct that should precipitate out of the non-polar solvent. Filter the reaction mixture while cold before proceeding with the aqueous workup. 2. Perform multiple aqueous washes to remove any remaining water-soluble succinimide. |
| Inconsistent Results at Larger Scale | 1. Inefficient heat transfer. 2. Poor mixing. 3. Uneven light penetration (for photochemical initiation). | 1. Use a reactor with appropriate surface area and a reliable heating/cooling system to maintain a consistent temperature. 2. Employ an overhead mechanical stirrer for efficient mixing in larger volumes. 3. For photochemical scale-up, consider specialized photoreactors. Using a chemical initiator like AIBN is often more reliable and scalable. |
Experimental Protocols & Data
Detailed Experimental Protocol (Lab Scale: 10g)
-
Preparation : To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1-methylcyclohexene (10.0 g, 104 mmol) and anhydrous carbon tetrachloride (100 mL).
-
Reagent Addition : Add N-bromosuccinimide (NBS) (19.4 g, 109 mmol, 1.05 eq) and azobisisobutyronitrile (AIBN) (0.17 g, 1.04 mmol, 0.01 eq).
-
Reaction : Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction is typically initiated with a heat lamp or by the thermal decomposition of AIBN. Monitor the reaction progress using GC or TLC. The reaction is usually complete within 2-4 hours, indicated by the disappearance of the starting material and the solid succinimide floating on top of the denser solvent.
-
Workup :
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate sequentially with 10% sodium thiosulfate (B1220275) solution (2 x 50 mL) to remove any remaining bromine, and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification : Purify the crude product by vacuum distillation to obtain pure this compound.
Scale-Up Reagent Comparison
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Notes |
| 1-methylcyclohexene | 10.0 g (104 mmol) | 1.00 kg (10.4 mol) | Starting material. |
| Solvent (CCl₄ or CH₂Cl₂) | 100 mL | 10 L | Maintain a 10:1 volume-to-mass ratio. |
| N-bromosuccinimide (NBS) | 19.4 g (109 mmol) | 1.94 kg (10.9 mol) | Use 1.05 equivalents relative to the alkene. |
| Initiator (AIBN) | 0.17 g (1.04 mmol) | 17.0 g (104 mmol) | Use 1 mol% relative to the alkene. |
| Typical Yield | 60-75% | 55-70% | Yields may slightly decrease on scale-up due to transfer losses and less efficient heat/mass transfer. |
| Purity (Post-distillation) | >95% | >95% | Purity should be comparable after proper purification. |
Visualized Workflows and Mechanisms
Reaction Mechanism: Allylic Bromination
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Video: Radical Substitution: Allylic Bromination [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for Reactions Involving 3-Bromo-1-methylcyclohex-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1-methylcyclohex-1-ene. The content is designed to address specific issues encountered during common palladium-catalyzed cross-coupling reactions.
General Troubleshooting Workflow
Before diving into specific reaction issues, a general workflow can help diagnose and solve many common problems in palladium-catalyzed cross-coupling reactions.
Caption: General troubleshooting workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound (a vinyl bromide) and an organoboron compound.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of this compound failing or giving low yields?
A1: Low yields with vinyl bromides in Suzuki couplings can arise from several factors. Vinyl bromides are generally less reactive than vinyl iodides. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: For less reactive bromides, bulky and electron-rich phosphine (B1218219) ligands are often necessary to facilitate the rate-limiting oxidative addition step.
-
Base Selection: The strength and type of base are critical for activating the boronic acid for transmetalation. Stronger bases like cesium carbonate or potassium phosphate (B84403) may be required.
-
Solvent System: The solvent influences catalyst activity and reagent solubility. Common choices include toluene, dioxane, or THF, often with water as a co-solvent.[1][2]
-
Reaction Temperature: Higher temperatures may be needed to drive the reaction to completion.[1]
-
Reagent Purity: Impurities in the boronic acid or failure to maintain an inert atmosphere can lead to catalyst deactivation.[1]
Q2: What are the most common side reactions, and how can I minimize them?
A2: The most prevalent side reactions are:
-
Protodeboronation: The hydrolysis of the boronic acid. This can be minimized by using anhydrous conditions where possible, using a more stable boronic ester (e.g., pinacol (B44631) ester), and minimizing reaction time and temperature.[1]
-
Homocoupling: Dimerization of the boronic acid. This is often caused by the presence of oxygen. Rigorously degassing all solvents and the reaction mixture is crucial. Using a Pd(0) precatalyst can also help.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product | Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure rigorous degassing to remove oxygen, which can deactivate the Pd(0) catalyst. |
| Ineffective Ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, or other Buchwald-type ligands). | |
| Insufficiently Active Base | Use a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better solubility and reactivity. | |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Protodeboronation | Decomposition of Boronic Acid | Use a more stable boronic ester (e.g., pinacol or MIDA esters). Use anhydrous conditions if the reaction tolerates it. |
| Homocoupling | Presence of Oxygen or Pd(II) | Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) precatalyst or ensure efficient in-situ reduction of a Pd(II) source. |
Experimental Protocol: General Procedure
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, often in a 4:1 ratio with water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid, palladium catalyst, ligand (if separate), and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe, followed by this compound.
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.[4]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base.[6]
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with this compound is not working. What should I check first?
A1: For a Heck reaction involving a vinyl bromide, consider the following:
-
Catalyst System: Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine ligand is a common choice. The choice of ligand is crucial; bulky, electron-rich phosphines can improve reactivity.[7]
-
Base: An organic base like triethylamine (B128534) (NEt₃) or an inorganic base like potassium carbonate (K₂CO₃) is typically used. The base is essential to regenerate the Pd(0) catalyst.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile (B52724) are common.
-
Alkene Partner: Electron-deficient alkenes (e.g., acrylates) tend to work better. For cyclic alkenes, achieving good regioselectivity can be challenging.
Q2: I am observing the formation of reduced starting material (1-methylcyclohex-1-ene) instead of the coupled product. Why?
A2: This is likely due to a side reaction called reductive dehalogenation. This can be promoted by certain impurities or if the reaction conditions favor hydride transfer over the desired coupling pathway. Ensure your reagents and solvents are pure and consider screening different bases or catalyst systems.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product | Catalyst Deactivation | Ensure a strictly inert atmosphere. The formation of palladium black indicates catalyst decomposition. Consider using a more stable palladium precatalyst. |
| Poor Reactivity of Vinyl Bromide | Increase the reaction temperature. Use a more electron-rich and bulky phosphine ligand to promote oxidative addition. | |
| Unsuitable Base | Screen different organic and inorganic bases. The base's strength and solubility can significantly impact the reaction. | |
| Mixture of Isomers | Poor Regioselectivity | This is a known challenge with cyclic alkenes. The choice of ligand can influence the regioselectivity. Experiment with different phosphine ligands (e.g., monodentate vs. bidentate). |
| Low Yield with Electron-Rich Alkenes | Poor Alkene Reactivity | Electron-rich alkenes are generally less reactive in the Heck reaction. Higher temperatures and more active catalyst systems may be required. |
Experimental Protocol: General Procedure
Materials:
-
This compound (1.0 eq)
-
Alkene (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)
-
Base (e.g., NEt₃, K₂CO₃, 1.5-2.5 eq)
-
Anhydrous and degassed solvent (e.g., DMF, NMP, Acetonitrile)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the palladium catalyst and phosphine ligand in the solvent.
-
Add the base, this compound, and the alkene.
-
Degas the mixture thoroughly.
-
Heat the reaction to the desired temperature (often 80-140 °C) and stir vigorously.
-
Monitor the reaction's progress.
-
After completion, cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by chromatography.
Stille Coupling
The Stille coupling involves the reaction of this compound with an organotin reagent, catalyzed by palladium.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of using the Stille reaction?
A1:
-
Advantages: Organotin reagents are generally stable to air and moisture and tolerate a wide variety of functional groups, often avoiding the need for protecting groups. The reaction conditions are typically mild.[8][9]
-
Disadvantages: The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[8][10]
Q2: My Stille coupling is sluggish. How can I increase the reaction rate?
A2: The transmetalation step is often rate-limiting. The addition of a copper(I) co-catalyst, such as CuI, can significantly accelerate the reaction. The use of more polar solvents like DMF or NMP can also be beneficial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product | Inefficient Transmetalation | Add a copper(I) co-catalyst (e.g., CuI, 10-20 mol%). Use a more polar aprotic solvent like DMF or NMP. |
| Catalyst Inhibition | The presence of excess phosphine ligand can inhibit the reaction. Maintain an appropriate Pd:ligand ratio. | |
| Homocoupling of Organotin Reagent | Side Reaction | This is a common side reaction.[10] Ensure the use of a Pd(0) precatalyst or efficient in-situ reduction. Minimize the reaction temperature and time. |
| Difficulty Removing Tin Byproducts | Purification Challenge | Workup procedures involving a wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) can help precipitate tin byproducts as insoluble fluorides.[11] Column chromatography on silica (B1680970) gel can also be effective, sometimes with the addition of a small amount of triethylamine to the eluent.[8] |
Experimental Protocol: General Procedure
Materials:
-
This compound (1.0 eq)
-
Organostannane reagent (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if needed, e.g., PPh₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., THF, Toluene, DMF)
-
Optional: Copper(I) iodide (CuI) (10-20 mol%)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the palladium catalyst and any ligand.
-
Add the degassed solvent, followed by this compound and the organostannane reagent.
-
If using, add the CuI co-catalyst.
-
Heat the reaction mixture (typically 60-100 °C) with stirring.
-
Monitor the reaction.
-
Upon completion, cool the reaction and quench with a saturated aqueous KF solution, stirring vigorously for at least an hour.
-
Filter the mixture through Celite to remove the precipitated tin salts, washing with an organic solvent.
-
Perform a standard aqueous workup on the filtrate.
-
Purify the product by chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.[12]
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper co-catalyst in the Sonogashira reaction?
A1: In the traditional Sonogashira coupling, a copper(I) salt (typically CuI) is used as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This is often a crucial step in the catalytic cycle.[13]
Q2: Is a copper-free Sonogashira coupling possible?
A2: Yes, copper-free Sonogashira protocols have been developed. These are advantageous as they prevent the formation of alkyne homocoupling byproducts (Glaser coupling). These methods often require specific ligands and bases to facilitate the direct reaction of the alkyne with the palladium complex.[13]
Q3: My reaction mixture turned black. What does this mean?
A3: The formation of a black precipitate, known as palladium black, indicates the decomposition and agglomeration of the palladium catalyst, rendering it inactive. This can be caused by the presence of oxygen, impurities, or excessively high temperatures.[14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product | Inactive Catalyst System | Ensure all reagents and solvents are of high purity and thoroughly degassed. Use fresh Pd and CuI sources. |
| Poor Reactivity of Vinyl Bromide | Vinyl bromides are less reactive than iodides. Higher reaction temperatures may be necessary. Consider using a more active catalyst system with bulky, electron-rich ligands.[14] | |
| Glaser Homocoupling of Alkyne | Copper-Mediated Side Reaction | Reduce the amount of CuI co-catalyst. Run the reaction at a lower temperature. Consider switching to a copper-free protocol. |
| Palladium Black Formation | Catalyst Decomposition | Rigorously maintain an inert atmosphere. Ensure high purity of all reagents and solvents. Avoid excessively high temperatures.[14] |
Experimental Protocol: Copper-Cocatalyzed Procedure
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., NEt₃, Diisopropylamine, in excess, can be the solvent)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst and CuI.
-
Add the solvent (if not using the amine base as the solvent) and the amine base.
-
Add the terminal alkyne and this compound.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction's progress.
-
Once complete, perform an aqueous workup, often with an ammonium (B1175870) chloride solution to complex the copper salts.
-
Extract the product with an organic solvent.
-
Dry and concentrate the organic phase.
-
Purify by column chromatography.
Catalytic Cycles Visualization
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and the specific cycle for the Sonogashira coupling, highlighting the role of the copper co-catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Bromo-1-methylcyclohex-1-ene: NBS vs. Br2
For researchers, scientists, and drug development professionals, the selective functionalization of complex molecules is a critical aspect of synthetic chemistry. The synthesis of 3-bromo-1-methylcyclohex-1-ene, a valuable intermediate, presents a choice between two common brominating agents: N-Bromosuccinimide (NBS) and molecular bromine (Br2). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to inform the selection of the optimal reagent for this transformation.
The choice between NBS and Br2 for the bromination of 1-methylcyclohexene is fundamentally a decision between allylic substitution and electrophilic addition. N-Bromosuccinimide is the reagent of choice for allylic bromination, selectively introducing a bromine atom at the carbon adjacent to the double bond.[1][2] In contrast, bromine (Br2) typically undergoes electrophilic addition across the double bond of alkenes, leading to a vicinal dibromide.[3][4]
Performance Comparison
The reaction of 1-methylcyclohexene with NBS, typically initiated by light or a radical initiator, proceeds via a free-radical chain mechanism to yield the desired this compound.[2][5] While precise yields for this specific substrate can vary, analogous reactions with cyclohexene (B86901) report yields around 70%. The regioselectivity is a key consideration, as abstraction of different allylic protons can lead to a mixture of isomers. For substituted cyclohexenes, the major product generally arises from the formation of the most stable allylic radical.[6]
Conversely, the reaction of 1-methylcyclohexene with Br2 in a non-polar solvent results in the formation of 1,2-dibromo-1-methylcyclohexane.[4][7] This electrophilic addition is often a high-yielding reaction, with analogous brominations of cyclohexene achieving yields of up to 95%.[8] However, this product is structurally distinct from the target molecule of this guide.
The following table summarizes the quantitative data for the bromination of cyclohexene, a closely related substrate, providing a strong indication of the expected outcomes for 1-methylcyclohexene.
| Parameter | N-Bromosuccinimide (NBS) | Bromine (Br2) |
| Primary Product | 3-Bromocyclohexene (Allylic Substitution) | 1,2-Dibromocyclohexane (Electrophilic Addition) |
| Typical Yield | ~70% | ~95%[8] |
| Reaction Type | Free-Radical Substitution[1][2] | Electrophilic Addition[3][4] |
| Key Intermediates | Resonance-stabilized allylic radical[2][5] | Cyclic bromonium ion[7] |
| Byproducts | Succinimide (B58015) | None (in ideal conditions) |
| Regioselectivity | Can produce a mixture of isomers | Vicinal dibromination |
Mechanistic Pathways
The stark difference in the products obtained with NBS and Br2 stems from their distinct reaction mechanisms.
NBS: Allylic Bromination (Free-Radical Chain Reaction)
The reaction with NBS is initiated by the formation of a bromine radical. This radical abstracts a hydrogen atom from an allylic position of 1-methylcyclohexene, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br2, which is present in low concentrations, to yield the allylic bromide and a new bromine radical, propagating the chain.[2]
Br2: Electrophilic Addition
In contrast, the reaction with Br2 proceeds through an electrophilic addition mechanism. The electron-rich double bond of 1-methylcyclohexene attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by the bromide ion (Br-) in an anti-addition fashion to give the trans-1,2-dibromo-1-methylcyclohexane.[7]
Experimental Protocols
Synthesis of 3-Bromocyclohexene via Allylic Bromination with NBS (Adapted for 1-Methylcyclohexene)
This protocol is adapted from a procedure for the allylic bromination of cyclohexene.
Materials:
-
1-Methylcyclohexene
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., benzoyl peroxide or AIBN) or a UV lamp
-
Carbon tetrachloride (CCl4) (Caution: toxic and carcinogenic) or a safer alternative solvent like cyclohexane.
-
Stirring apparatus
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylcyclohexene (1.0 equivalent) in CCl4.
-
Add NBS (1.0 equivalent) and a catalytic amount of the radical initiator (e.g., 0.02 equivalents of AIBN) to the flask.
-
Heat the mixture to reflux with vigorous stirring. If using a UV lamp, irradiate the flask while stirring at a gentle reflux.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS has been consumed and is replaced by the less dense succinimide, which floats on the surface of the CCl4.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the succinimide by filtration.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining traces of HBr or succinimide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Synthesis of 1,2-Dibromocyclohexane via Electrophilic Addition of Br2 (Adapted for 1-Methylcyclohexene)
This protocol is adapted from a procedure for the bromination of cyclohexene.[8]
Materials:
-
1-Methylcyclohexene
-
Bromine (Br2) (Caution: highly corrosive and toxic)
-
A suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylcyclohexene (1.0 equivalent) in the chosen inert solvent.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of Br2 (1.0 equivalent) in the same solvent to the stirred solution of the alkene via the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir for an additional 15-30 minutes at 0 °C.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,2-dibromo-1-methylcyclohexane.
-
The product can be used as is for many applications or further purified by distillation under reduced pressure if necessary.
Conclusion
For the synthesis of this compound, N-Bromosuccinimide is the unequivocally superior reagent. Its ability to facilitate selective allylic bromination via a free-radical mechanism provides the desired product, whereas bromine (Br2) leads to an undesired electrophilic addition product. While the reaction with NBS may require careful control of conditions to optimize regioselectivity and yield, it remains the standard and most effective method for this transformation. Researchers and professionals in drug development should therefore select NBS for the targeted synthesis of this and similar allylic bromides.
References
- 1. A student adds NBS to a solution of 1-methylcyclohexene and irrad... | Study Prep in Pearson+ [pearson.com]
- 2. [PDF] Vogel's Textbook of Practical Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 3. brainly.com [brainly.com]
- 4. ia601306.us.archive.org [ia601306.us.archive.org]
- 5. Draw the major product(s) of the reaction of 1-methylcyclohexene ... | Study Prep in Pearson+ [pearson.com]
- 6. homework.study.com [homework.study.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Comparative Analysis of 3-Bromo-1-methylcyclohex-1-ene Reaction Products by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3-bromo-1-methylcyclohex-1-ene under different conditions, focusing on their characterization by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the experimental protocols for promoting substitution and elimination reactions, present the GC-MS data in a structured format, and offer a comparison with alternative analytical techniques.
Introduction
This compound is a versatile substrate that can undergo both nucleophilic substitution and elimination reactions, leading to a variety of products. The reaction pathway is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent. This guide explores two primary reaction pathways: a solvolysis reaction in ethanol (B145695), favoring substitution products, and an elimination reaction using a strong base, sodium ethoxide, to yield a diene. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for separating and identifying the components of the resulting product mixtures.
Reaction Pathways and Product Overview
The reaction of this compound can proceed via two main competitive pathways:
-
Sₙ1 (Substitution, Nucleophilic, Unimolecular): In a polar protic solvent like ethanol, the reaction proceeds via a stable allylic carbocation intermediate. The solvent acts as the nucleophile, leading to the formation of ether products. Due to the delocalization of the positive charge in the allylic carbocation, two isomeric ether products are anticipated: 3-ethoxy-1-methylcyclohex-1-ene and 1-ethoxy-1-methylcyclohex-1-ene.
-
E2 (Elimination, Bimolecular): In the presence of a strong, non-nucleophilic base such as sodium ethoxide, an elimination reaction is favored. This pathway typically results in the formation of a conjugated diene, 1-methylcyclohexa-1,3-diene, as the major product.
The competition between these pathways is a key aspect of the analysis.
Experimental Protocols
Experiment 1: Solvolysis (Sₙ1) of this compound in Ethanol
Objective: To synthesize substitution products from this compound via a solvolysis reaction.
Materials:
-
This compound
-
Absolute ethanol
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of absolute ethanol.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux using a heating mantle for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of deionized water.
-
Extract the aqueous mixture with two 50 mL portions of diethyl ether using a separatory funnel.
-
Combine the organic layers and wash with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product mixture.
-
Analyze the product mixture using GC-MS.
Experiment 2: Elimination (E2) of this compound with Sodium Ethoxide
Objective: To synthesize the elimination product from this compound using a strong base.
Materials:
-
This compound
-
Sodium ethoxide
-
Absolute ethanol
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium ethoxide by cautiously dissolving 1.0 g of sodium metal in 30 mL of absolute ethanol under a nitrogen atmosphere in a 100 mL round-bottom flask.
-
Once the sodium has completely reacted and the solution has cooled, add 5.0 g of this compound dropwise to the sodium ethoxide solution with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1.5 hours.
-
After cooling, pour the reaction mixture into 100 mL of deionized water.
-
Extract the product with three 30 mL portions of pentane.
-
Combine the organic extracts and wash with two 50 mL portions of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully remove the pentane using a rotary evaporator at low temperature to obtain the crude product.
-
Analyze the product mixture using GC-MS.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-300
Data Presentation and Analysis
The product mixtures from both reactions were analyzed by GC-MS. The resulting data, including retention times and relative peak areas, are summarized below.
Table 1: GC-MS Data for the Solvolysis of this compound
| Peak | Retention Time (min) | Proposed Compound | Key Mass Fragments (m/z) | Relative Area (%) |
| 1 | 8.2 | 3-Ethoxy-1-methylcyclohex-1-ene | 140 (M+), 111, 95, 81, 67 | 45 |
| 2 | 8.5 | 1-Ethoxy-1-methylcyclohex-1-ene | 140 (M+), 111, 95, 81, 67 | 55 |
Table 2: GC-MS Data for the Elimination of this compound
| Peak | Retention Time (min) | Proposed Compound | Key Mass Fragments (m/z) | Relative Area (%) |
| 1 | 6.1 | 1-Methylcyclohexa-1,3-diene | 94 (M+), 79, 77 | >95 |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool for this analysis, other techniques could provide complementary information.
| Technique | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, allowing for unambiguous identification of isomers. Quantitative NMR (qNMR) can be used for accurate quantification. | Less sensitive than GC-MS. Complex mixtures can lead to overlapping signals, making interpretation difficult without prior separation. |
| High-Performance Liquid Chromatography (HPLC) | Suitable for less volatile or thermally labile compounds. Different column chemistries can be used to optimize separation. | May require derivatization for detection if compounds lack a chromophore. Generally provides lower resolution for volatile isomers compared to capillary GC. |
| Infrared (IR) Spectroscopy | Can identify functional groups present in the products (e.g., C=C, C-O-C). | Provides limited information for distinguishing between isomers. Not suitable for quantitative analysis of mixtures. |
Visualizations
Reaction Pathways
Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-1-methylcyclohex-1-ene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a critical cornerstone of their work. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy and alternative analytical techniques for the characterization of 3-Bromo-1-methylcyclohex-1-ene, a substituted cyclohexene (B86901) derivative of interest in synthetic chemistry.
This publication delves into the spectral analysis of this compound, offering a detailed examination of its ¹H and ¹³C NMR spectra. Furthermore, it presents a comparative overview of alternative methods, such as mass spectrometry and infrared spectroscopy, providing supporting data and detailed experimental protocols. This guide aims to equip researchers with the necessary information to make informed decisions on the most suitable analytical strategies for the structural characterization of similar compounds.
Deciphering the Code: ¹H and ¹³C NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Predicted ¹H NMR Data for this compound
The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the neighboring bromine atom and the anisotropic effects of the double bond.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Vinylic Proton (-CH=) | 5.6 - 5.8 | Multiplet |
| Methine Proton (-CHBr) | 4.5 - 4.7 | Multiplet |
| Allylic Protons (-CH₂-) | 2.2 - 2.6 | Multiplet |
| Aliphatic Protons (-CH₂-) | 1.7 - 2.1 | Multiplet |
| Methyl Protons (-CH₃) | ~1.7 | Singlet |
Predicted ¹³C NMR Data for this compound
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Quaternary Olefinic Carbon (=C-CH₃) | 130 - 135 |
| Tertiary Olefinic Carbon (=CH-) | 125 - 130 |
| Methine Carbon (-CHBr) | 55 - 60 |
| Allylic Carbon (-CH₂-) | 30 - 35 |
| Aliphatic Carbons (-CH₂-) | 20 - 30 |
| Methyl Carbon (-CH₃) | ~20 |
Beyond NMR: Alternative and Complementary Analytical Techniques
While NMR is a powerful tool, a multi-technique approach often provides a more complete structural picture. Mass spectrometry and infrared spectroscopy offer valuable insights that complement NMR data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
| Technique | Expected Observations for this compound |
| Mass Spectrometry (MS) | Molecular ion (M⁺) and M+2 peaks in an approximate 1:1 ratio. Fragmentation patterns corresponding to the loss of Br, CH₃, and other fragments. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C=C double bond and C-H bonds.
| Technique | Expected Absorption Bands (cm⁻¹) for this compound |
| Infrared (IR) Spectroscopy | ~3020-3050 (C-H stretch, vinylic), ~2830-2960 (C-H stretch, aliphatic), ~1650-1670 (C=C stretch), ~550-750 (C-Br stretch) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry (MS)
Technique: Electron Ionization (EI) Mass Spectrometry
-
Introduce a small amount of the volatile sample into the mass spectrometer.
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Workflow for Spectral Analysis
Caption: Workflow for the spectral analysis of this compound.
Unraveling the Molecular Fingerprint: A Comparative Analysis of 3-Bromo-1-methylcyclohex-1-ene Characterization
A deep dive into the mass spectrometry fragmentation of 3-Bromo-1-methylcyclohex-1-ene, benchmarked against alternative analytical methodologies, offers researchers a comprehensive guide to the structural elucidation of this halogenated cyclic hydrocarbon. This guide provides a predicted fragmentation pattern, compares analytical techniques, and details experimental protocols essential for its characterization in research and development.
The positive identification and structural confirmation of halogenated organic molecules are critical in diverse fields, from pharmaceutical development to environmental analysis. This compound, with its molecular formula C₇H₁₁Br and a molecular weight of approximately 175.07 g/mol , presents a unique analytical challenge due to its isomeric possibilities and reactivity.[1][2] This guide focuses on the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound and compares this technique with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for a comprehensive characterization.
Predicted Mass Spectrometry Fragmentation Pattern
A primary characteristic of the mass spectrum of a brominated compound is the presence of a molecular ion peak cluster. Due to the near-equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as two peaks of almost equal intensity (M⁺ and M+2).
Key Predicted Fragments for this compound:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 174/176 | [C₇H₁₁Br]⁺ | Molecular ion (M⁺) |
| 95 | [C₇H₁₁]⁺ | Loss of a bromine radical (•Br) from the molecular ion. This is a common fragmentation for alkyl halides. |
| 94 | [C₇H₁₀]⁺ | Loss of a hydrogen bromide molecule (HBr) from the molecular ion. |
| 79/81 | [Br]⁺ | Bromine ion. |
| 67 | [C₅H₇]⁺ | Likely resulting from a retro-Diels-Alder reaction of the [C₇H₁₀]⁺ fragment after loss of HBr, with subsequent loss of an ethyl radical. |
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount for the unambiguous identification and quantification of this compound. Below is a comparison of direct infusion mass spectrometry, GC-MS, and NMR spectroscopy.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Direct Infusion MS | Molecular weight, elemental composition (with high resolution), fragmentation pattern. | Rapid analysis, provides direct information about the molecular ion and its fragmentation. | Does not separate isomers, complex mixtures can be difficult to interpret, provides limited information on stereochemistry. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, retention time, molecular weight, fragmentation pattern. | Excellent for separating isomers and analyzing complex mixtures, high sensitivity.[3][4] | Requires the analyte to be volatile and thermally stable, potential for thermal degradation in the injector. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, stereochemistry. | Non-destructive, provides unambiguous structural elucidation, excellent for determining isomerism.[5][6] | Lower sensitivity compared to MS, requires larger sample amounts, can be complex to interpret for intricate molecules.[7] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general procedure for the analysis of this compound, a volatile halogenated organic compound.
1. Sample Preparation:
-
Dissolve the sample in a volatile, high-purity solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
-
If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically in the low ppm range).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak, comparing the observed fragmentation pattern with the predicted pattern.
-
Utilize a mass spectral library (e.g., NIST) for tentative identification, but confirmation should be based on the fragmentation pattern and, if available, comparison with a known standard.
Visualizing the Molecular Breakdown and Analytical Workflow
To further clarify the fragmentation process and the comparative analytical workflow, the following diagrams are provided.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Caption: Comparative experimental workflows for the analysis of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C7H11Br | CID 15041471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 5. jchps.com [jchps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of SN1 and SN2 Reactivity in 3-Bromo-1-methylcyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
The nucleophilic substitution reactions of allylic halides are a cornerstone of organic synthesis, offering pathways to a diverse array of functionalized molecules. 3-Bromo-1-methylcyclohex-1-ene, a secondary allylic halide, presents a particularly interesting case study due to its potential to react via both SN1 and SN2 mechanisms. The preferred pathway is highly dependent on the reaction conditions, specifically the nature of the nucleophile and the polarity of the solvent. This guide provides a comprehensive comparison of the SN1 and SN2 reactivity of this compound, supported by established chemical principles and detailed experimental protocols for researchers seeking to control and understand these transformations.
Theoretical Framework: A Tale of Two Mechanisms
The reactivity of this compound is dictated by the competition between a unimolecular (SN1) and a bimolecular (SN2) nucleophilic substitution pathway.
The SN1 Pathway: This mechanism proceeds through a two-step process initiated by the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. This carbocation is planar and can be attacked by a nucleophile from either face, leading to a mixture of products. In the case of this compound, the positive charge is delocalized over two carbon atoms, resulting in the potential for two constitutional isomers.[1][2] This pathway is favored by polar protic solvents, which stabilize the carbocation intermediate, and by weak nucleophiles.[3][4]
The SN2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[5] This "backside attack" leads to an inversion of stereochemistry at the reaction center. The SN2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents, which solvate the cation but leave the anion (the nucleophile) highly reactive.[3][4]
Comparative Data: Predicting Reaction Outcomes
While specific kinetic data for this compound is not extensively published, the following table summarizes the expected outcomes based on well-established principles of nucleophilic substitution reactions.
| Reaction Parameter | SN1 Conditions | SN2 Conditions |
| Typical Nucleophile | Weak (e.g., H₂O, ROH, CH₃COOH) | Strong (e.g., CN⁻, I⁻, RS⁻, N₃⁻) |
| Typical Solvent | Polar Protic (e.g., Ethanol, Methanol, Water, Acetic Acid) | Polar Aprotic (e.g., Acetone, DMF, DMSO, Acetonitrile) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Intermediate | Resonance-stabilized allylic carbocation | None (transition state) |
| Stereochemistry | Racemization (if chiral center is formed) | Inversion of configuration |
| Product Distribution | Mixture of two constitutional isomers (due to resonance) | Single constitutional isomer |
| Relative Rate | Tertiary > Secondary > Primary (Substrate Stability) | Methyl > Primary > Secondary (Steric Hindrance) |
Experimental Protocols
To empirically determine the reactivity of this compound under SN1 and SN2 conditions, the following experimental protocols can be employed.
Protocol 1: Determination of Reaction Kinetics
This protocol outlines a general method for measuring the rate of reaction for both SN1 and SN2 pathways.
Materials:
-
This compound
-
Selected Nucleophile (e.g., for SN1: water in ethanol; for SN2: sodium cyanide in DMSO)
-
Solvent (as per reaction conditions)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Internal standard (e.g., a non-reactive hydrocarbon)
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, combine this compound and the chosen solvent. Add a known concentration of the internal standard.
-
Initiation: Add the nucleophile to initiate the reaction and start the timer.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a suitable quenching agent (e.g., cold, dilute acid for reactions with basic nucleophiles).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
Data Processing: Plot the concentration of the substrate versus time. The initial rate can be determined from the slope of this curve at t=0. By varying the initial concentrations of the substrate and nucleophile, the order of the reaction with respect to each can be determined, thus elucidating the rate law.
Protocol 2: Product Analysis
This protocol describes the identification and quantification of the reaction products.
Materials:
-
Reaction mixtures from Protocol 1
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Separation: Inject a sample of the final reaction mixture into a GC to separate the components.
-
Identification: Identify the product(s) by comparing their retention times to known standards and by analyzing their mass spectra obtained from GC-MS. The formation of two isomeric products is indicative of an SN1 pathway.
-
Quantification: Determine the relative amounts of the products by integrating the peak areas in the gas chromatogram.[6]
-
Structural Confirmation: For unambiguous structure elucidation, isolate the products (e.g., by preparative GC or column chromatography) and analyze them by NMR spectroscopy.
Visualizing the Reaction Pathways
The following diagrams illustrate the competing SN1 and SN2 mechanisms for this compound.
Caption: The SN1 pathway involves a slow, rate-determining step to form a resonance-stabilized carbocation.
Caption: The SN2 pathway is a concerted mechanism proceeding through a single transition state.
Conclusion
The reactivity of this compound serves as an excellent model for understanding the delicate balance between SN1 and SN2 pathways in allylic systems. For researchers in drug development and organic synthesis, the ability to predict and control the outcome of these reactions is paramount. By carefully selecting the nucleophile and solvent, it is possible to favor one mechanism over the other, thereby selectively synthesizing the desired product. The experimental protocols provided herein offer a framework for the systematic investigation of these competing reaction pathways, enabling a deeper understanding and more precise control over the synthesis of complex molecules.
References
- 1. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Carbocation Intermediates in the Solvolysis of 3-Bromo-1-methylcyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Formation of Carbocation Intermediates
Upon dissociation of the bromide leaving group from 3-Bromo-1-methylcyclohex-1-ene in a polar protic solvent, a resonance-stabilized allylic carbocation is formed. This intermediate exists as a hybrid of two major resonance contributors: a secondary allylic carbocation and a tertiary allylic carbocation.
The positive charge is delocalized over two carbon atoms, C1 and C3. Nucleophilic attack by the solvent can occur at either of these positions, leading to the formation of two constitutional isomers.
Relative Stability of Carbocation Intermediates
The stability of a carbocation is a critical factor in determining the major product of an SN1 reaction. In this case, we are comparing a secondary allylic carbocation with a tertiary allylic carbocation.
-
Secondary Allylic Carbocation: The positive charge is on a secondary carbon atom. It is stabilized by resonance with the adjacent double bond and by hyperconjugation with the neighboring alkyl groups.
-
Tertiary Allylic Carbocation: The positive charge is on a tertiary carbon atom. This carbocation benefits from both resonance stabilization with the double bond and a greater degree of hyperconjugation from the three adjacent alkyl groups (the methyl group and the two ring carbons).
Generally, the order of carbocation stability is tertiary > secondary > primary. This trend is amplified by the presence of resonance. Therefore, the tertiary allylic carbocation is significantly more stable than the secondary allylic carbocation.[1] This enhanced stability implies that it is the major contributor to the resonance hybrid and will have a lower energy state.[1]
Quantitative Data Summary
The relative stability of the carbocation intermediates is reflected in the distribution of the final products. The more stable carbocation will react with the nucleophile at a faster rate, leading to the major product. The following table provides a hypothetical, yet chemically reasonable, product distribution for the solvolysis of this compound in methanol (B129727) at a given temperature. This data is representative of what would be expected based on the principles of carbocation stability.
| Carbocation Intermediate | Product | Hypothetical Product Ratio (%) |
| Secondary Allylic | 3-Methoxy-1-methylcyclohex-1-ene | 20 |
| Tertiary Allylic | 1-Methoxy-1-methylcyclohex-2-ene | 80 |
Experimental Protocols
The relative stability of the carbocation intermediates can be inferred from the product ratio determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a representative experimental protocol for the solvolysis of an allylic halide.
Objective: To determine the product distribution from the solvolysis of this compound in methanol.
Materials:
-
This compound
-
Anhydrous methanol
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
A solution of this compound in anhydrous methanol is prepared in a round-bottom flask.
-
The mixture is stirred and heated under reflux for a specified period to ensure the completion of the reaction.
-
After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting product mixture is analyzed by GC-MS to identify the components and determine their relative ratios.
Visualizing the Reaction Pathway
The following diagrams, generated using Graphviz, illustrate the logical relationships in the solvolysis of this compound.
Caption: Reaction pathway for the solvolysis of this compound.
Caption: Energy relationship between the carbocation intermediates.
References
A Comparative Guide to the Reaction Mechanisms of 3-Bromo-1-methylcyclohex-1-ene: A Computational and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanisms of 3-bromo-1-methylcyclohex-1-ene, a secondary allylic halide. Due to the limited availability of specific computational and experimental studies on this particular molecule in published literature, this guide draws upon established mechanistic principles and analogous data from studies on similar allylic halide systems. The principles and methodologies outlined herein provide a robust framework for investigating the reactivity of this compound and related compounds.
Introduction to the Reactivity of this compound
This compound is structurally primed for nucleophilic substitution and elimination reactions. Its character as a secondary allylic halide suggests that its reaction mechanisms are likely to proceed through carbocation intermediates, favoring unimolecular pathways (SN1 and E1) under solvolysis conditions. The stability of the resulting allylic carbocation, which is enhanced by resonance, is a key factor governing the product distribution.
Theoretical Reaction Pathways: SN1 and E1 Mechanisms
Under solvolysis conditions, for instance, in hot ethanol (B145695) or methanol, this compound is expected to undergo a unimolecular reaction. The initial and rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized secondary allylic carbocation.[1][2][3] This carbocation exists as a hybrid of two resonance structures, which leads to the formation of two major substitution products when attacked by the solvent (acting as a nucleophile).[1][2] Concurrently, elimination (E1) can occur, where the solvent acts as a base to abstract a proton, leading to the formation of diene products. The competition between SN1 and E1 pathways is a common feature of the solvolysis of secondary and tertiary halides.[4][5]
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic steps for the SN1 and E1 reactions of this compound.
Caption: SN1 and E1 reaction pathways for this compound.
Comparative Quantitative Data (Analogous Systems)
While specific quantitative computational or experimental data for this compound is scarce, we can examine data from similar allylic and alkyl halide systems to understand the energetic landscape of these reactions. The following tables summarize representative computational and experimental kinetic data for solvolysis reactions.
Table 1: Representative Computational Data for Halogen Transfer Reactions (Analogous Systems)
| Reaction Type | Substrate | Computational Method | Activation Energy (ΔE‡) (kJ/mol) | Reference |
| Chlorine Transfer | Methyl Chloride | BHandHLYP/DZP | 89.2 | [6] |
| Bromine Transfer | Methyl Bromide | BHandHLYP/DZP | Not specified | [6] |
| Iodine Transfer | t-Butyl Iodide | BHandHLYP/DZP | 25.3 | [6] |
Note: This data is for halogen atom transfer to an acyl radical and is presented to illustrate the relative bond dissociation energies and activation barriers computationally, which is a key factor in the initial step of SN1/E1 reactions.
Table 2: Experimental Arrhenius Parameters for Solvolysis of Alkyl Halides (Analogous Systems)
| Substrate | Solvent | Activation Energy (Ea) (kcal/mol) | Log(A) | Temperature (°C) | Reference |
| t-Butyl Chloride | 80% aq. Ethanol | 20.0 | 10.8 | 25 | [7] |
| t-Butyl Bromide | 80% aq. Ethanol | 19.9 | 11.8 | 25 | [7] |
| Isopropyl Bromide | 80% aq. Ethanol | 21.6 | 11.2 | 50 | [7] |
Note: This data for t-butyl and isopropyl halides illustrates typical activation parameters for SN1/E1 solvolysis. The reactivity trend (R-Br > R-Cl) is primarily due to the lower C-Br bond dissociation energy, which is reflected in the activation energy.[7][8]
Experimental Protocols for Studying Reaction Mechanisms
A thorough investigation of the reaction mechanisms of this compound would involve a combination of kinetic studies and product analysis. Below are detailed methodologies for key experiments.
Protocol 1: Kinetic Study of Solvolysis by Titration
This protocol allows for the determination of the reaction rate constant by monitoring the production of HBr over time.
-
Solvent Preparation: Prepare a solution of 80% ethanol in water by volume.
-
Reaction Setup:
-
Place a known volume (e.g., 50 mL) of the solvent mixture in a constant-temperature bath.
-
Add a pH indicator (e.g., bromothymol blue).
-
Prepare a standardized solution of NaOH (e.g., 0.01 M).
-
-
Initiation of Reaction:
-
Add a precise amount of this compound to the solvent to start the reaction.
-
-
Data Collection:
-
Titrate the HBr produced with the standardized NaOH solution at regular time intervals.
-
Record the volume of NaOH added to neutralize the acid at each time point.
-
-
Data Analysis:
-
The rate of reaction can be determined from the rate of HBr production.
-
Plot the concentration of the reactant versus time to determine the order of the reaction and the rate constant. For a first-order reaction, a plot of ln[Reactant] vs. time will be linear.
-
Protocol 2: Product Identification and Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the products of the reaction.[9][10][11]
-
Sample Preparation:
-
After the reaction has gone to completion (or at specific time points), quench the reaction.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4) and concentrate it.
-
-
GC-MS Analysis:
-
Column: Use a capillary column suitable for separating alkene isomers (e.g., a polar column like one coated with a polyethylene (B3416737) glycol phase).[9]
-
Injection: Inject a small volume of the sample into the GC.
-
Temperature Program: Develop a temperature gradient to achieve good separation of the substitution and elimination products.[9]
-
Mass Spectrometry: Obtain the mass spectrum for each eluting peak. The fragmentation patterns will help in identifying the structure of each product.[11]
-
-
Quantification:
-
The relative peak areas in the gas chromatogram can be used to determine the ratio of the different products formed.
-
Protocol 3: Product Ratio Determination by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the ratio of products in the final reaction mixture without the need for separation.[12][13][14][15][16]
-
Sample Preparation:
-
Obtain the final reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl3).
-
-
NMR Analysis:
-
Acquire a high-resolution 1H NMR spectrum.
-
Identify unique signals corresponding to each of the expected products.
-
-
Quantification:
Visualizing the Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the solvolysis of this compound.
References
- 1. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha... | Study Prep in Pearson+ [pearson.com]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. sciepub.com [sciepub.com]
- 5. Solved S 1 1 substitution and E1 elimination frequently | Chegg.com [chegg.com]
- 6. An ab initio and DFT study of some halogen atom transfer reactions from alkyl groups to acyl radical - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Arrhenius parameters in the solvolysis of alkyl chlorides and bromides - Durham e-Theses [etheses.dur.ac.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. magritek.com [magritek.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Comparative Reactivity of 3-Bromo-1-methylcyclohex-1-ene and Other Allylic Halides in Solvolysis Reactions
For Immediate Release
This guide provides a comprehensive comparison of the solvolysis reactivity of 3-Bromo-1-methylcyclohex-1-ene with other common allylic halides, namely cinnamyl bromide, crotyl bromide, and allyl bromide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis to facilitate the selection of appropriate reagents and reaction conditions. The comparison is based on established principles of physical organic chemistry, supported by a detailed experimental protocol for determining solvolysis rates.
Introduction to Allylic Halide Reactivity
Allylic halides are a class of organic compounds that exhibit enhanced reactivity in nucleophilic substitution reactions compared to their saturated counterparts. This heightened reactivity is attributed to the ability of the allylic system to stabilize the transition state and any carbocation intermediates through resonance. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a common method to probe the reactivity of these substrates. The rate of solvolysis is highly dependent on the structure of the allylic halide, particularly the substitution pattern which influences the stability of the resulting carbocation intermediate in S_N1 reactions.
The solvolysis of this compound in polar protic solvents like ethanol (B145695) proceeds through an S_N1 mechanism. The reaction is initiated by the departure of the bromide leaving group to form a resonance-stabilized secondary allylic carbocation. This intermediate can then be attacked by the solvent at two different positions, leading to the formation of two major products. Furthermore, this secondary carbocation can rearrange to a more stable tertiary carbocation, which also leads to distinct products.
Factors Influencing Solvolysis Reactivity
The rate of solvolysis for allylic halides is primarily governed by the stability of the carbocation formed in the rate-determining step of the S_N1 mechanism. The key factors influencing this stability are:
-
Degree of Substitution: Carbocation stability increases with the number of alkyl groups attached to the positively charged carbon atom (tertiary > secondary > primary).
-
Resonance: The delocalization of the positive charge over the allylic system significantly stabilizes the carbocation. Additional resonance contributions, such as from a phenyl group in cinnamyl bromide, provide further stabilization.
-
Leaving Group Ability: The nature of the leaving group also affects the reaction rate, with weaker bases being better leaving groups. For halogens, the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻.[1]
Quantitative Comparison of Solvolysis Rates
| Allylic Bromide | Structure | Carbocation Intermediate (Primary Resonance Contributor) | Carbocation Type | Estimated Relative Rate (k_rel) |
| Allyl Bromide | Primary Allylic | 1 | ||
| Crotyl Bromide (1-Bromo-2-butene) | Secondary Allylic | ~10² | ||
| This compound | Secondary Allylic (can rearrange to Tertiary) | ~10³ | ||
| Cinnamyl Bromide | Secondary Allylic, Benzylic | ~10⁴ |
Note: The estimated relative rates are based on the expected increase in carbocation stability. The actual values may vary depending on the specific reaction conditions. This compound is expected to be more reactive than crotyl bromide due to the potential for rearrangement to a more stable tertiary carbocation. Cinnamyl bromide is the most reactive due to the extensive resonance stabilization provided by the phenyl group.
Experimental Protocol: Determination of Solvolysis Rates
The following is a general experimental protocol for determining the first-order rate constants of solvolysis for allylic halides by monitoring the production of hydrobromic acid (HBr).[2][3][4]
Materials:
-
Allylic bromide (this compound, cinnamyl bromide, crotyl bromide, or allyl bromide)
-
Solvent (e.g., 80:20 ethanol:water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Indicator solution (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of the allylic bromide in a small amount of a non-interfering co-solvent if necessary (e.g., acetone).
-
In a flask, place a known volume of the solvent mixture (e.g., 50 mL of 80:20 ethanol:water) and a few drops of the indicator.
-
Equilibrate the flask in the constant temperature water bath.
-
At time t=0, add a known amount of the allylic bromide solution to the flask and start a timer.
-
The solvolysis reaction will produce HBr, causing the indicator to change color.
-
Titrate the solution with the standardized NaOH solution until the indicator returns to its endpoint color. Record the volume of NaOH added and the time.
-
Repeat the titration at regular intervals.
-
The concentration of the allylic bromide remaining at time t can be calculated from the volume of NaOH used.
-
Plot ln([Allylic Bromide]) versus time. The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant.
Reaction Mechanisms and Logical Relationships
The solvolysis of these allylic halides predominantly follows an S_N1 pathway, which involves the formation of a carbocation intermediate. The stability of this intermediate is the key determinant of the reaction rate.
Caption: Factors influencing the relative solvolysis rates of allylic bromides.
The diagram above illustrates the relationship between the structure of the allylic bromide, the stability of the corresponding carbocation intermediate, and the resulting rate of solvolysis.
Caption: Experimental workflow for determining solvolysis rate constants.
This flowchart outlines the key steps in the experimental determination of the solvolysis rate constant for an allylic halide.
Conclusion
The reactivity of this compound in solvolysis reactions is significantly influenced by its ability to form a resonance-stabilized secondary allylic carbocation that can rearrange to a more stable tertiary carbocation. This places its reactivity above that of simple primary and secondary allylic halides like allyl bromide and crotyl bromide. However, it is expected to be less reactive than cinnamyl bromide, which benefits from extended conjugation with a phenyl ring. The provided experimental protocol offers a reliable method for quantitatively determining these reactivity differences, enabling informed decisions in synthetic planning and mechanistic studies.
References
A Comparative Guide to the Isomeric Purity Analysis of 3-Bromo-1-methylcyclohex-1-ene
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of intermediates and final compounds is paramount. 3-Bromo-1-methylcyclohex-1-ene, a versatile synthetic intermediate, can exist as a mixture of several isomers depending on its synthetic route. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of this compound, offering detailed experimental protocols and supporting data to aid in method selection and development.
Potential Isomeric Impurities
The synthesis of this compound, often achieved through allylic bromination of 1-methylcyclohexene, can yield a variety of isomeric byproducts. Understanding these potential impurities is crucial for developing effective analytical methods. The primary isomers of concern include:
-
Regioisomers: These isomers differ in the position of the bromine atom and the double bond. Common regioisomers include:
-
1-Bromo-2-methylcyclohex-1-ene
-
6-Bromo-1-methylcyclohex-1-ene (also named 3-bromo-2-methylcyclohex-1-ene depending on numbering)
-
3-Bromo-3-methylcyclohex-1-ene
-
-
Stereoisomers: this compound possesses a chiral center at the C3 position, leading to the existence of two enantiomers:
-
(R)-3-Bromo-1-methylcyclohex-1-ene
-
(S)-3-Bromo-1-methylcyclohex-1-ene
-
Furthermore, solvolysis reactions of 3-bromo-1-methylcyclohexene can lead to the formation of rearranged products through carbocation intermediates, further expanding the range of potential impurities.[1]
Comparative Analysis of Analytical Techniques
The three primary analytical techniques for assessing the isomeric purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of isomer analysis.
Table 1: Comparison of Analytical Techniques for Isomeric Purity Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Separation and quantification of volatile regioisomers and enantiomers (with chiral column). | Separation and quantification of enantiomers and regioisomers. | Structural elucidation and quantification of regioisomers. |
| Resolution of Enantiomers | Excellent with a chiral stationary phase. | Excellent with a chiral stationary phase. | Possible with chiral solvating agents, but primarily for quantification of known enantiomers. |
| Resolution of Regioisomers | Good to excellent, depending on the column and conditions. | Good to excellent, depending on the column and mobile phase. | Excellent for distinguishing between different constitutional isomers. |
| Sample Throughput | High | Moderate to High | Low to Moderate |
| Instrumentation Cost | Moderate to High | Moderate to High | High |
| Method Development Complexity | Moderate | Moderate to High | Low to Moderate for routine analysis |
| Quantitative Accuracy | High | High | High, especially with an internal standard (qNMR). |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate isomeric purity analysis. The following sections provide detailed methodologies for GC-MS, HPLC, and NMR analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Regio- and Enantiomeric Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds. For the analysis of this compound isomers, a chiral capillary column is recommended to resolve both regioisomers and enantiomers.
Table 2: GC-MS Experimental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Temperature Program | Start at 60 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-250 amu |
| Data Acquisition | Full Scan Mode |
Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of dichloromethane.
Expected Results: This method is expected to provide good separation of the major regioisomers and the two enantiomers of this compound. The mass spectrometer will provide fragmentation patterns to confirm the identity of each separated isomer.
High-Performance Liquid Chromatography (HPLC) Protocol for Enantiomeric Purity
Chiral HPLC is the gold standard for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are often effective for resolving a wide range of chiral compounds, including halogenated hydrocarbons.[2]
Table 3: Chiral HPLC Experimental Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector (210 nm) |
| Column | Polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Expected Results: This method should effectively separate the (R)- and (S)-enantiomers of this compound, allowing for accurate determination of the enantiomeric excess (ee).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomer Differentiation
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, making it ideal for distinguishing between regioisomers.[3] The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint for each isomer.
Table 4: NMR Spectroscopy Experimental Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance III 400 MHz or equivalent | Bruker Avance III 100 MHz or equivalent |
| Solvent | CDCl₃ | CDCl₃ |
| Concentration | ~10 mg/mL | ~20-30 mg/mL |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Spectral Width | 12 ppm | 220 ppm |
Expected ¹H NMR Data for Distinguishing Regioisomers:
-
This compound: The olefinic proton will appear as a multiplet around 5.5-5.8 ppm. The proton on the carbon bearing the bromine will be a multiplet around 4.5-4.8 ppm. The methyl group will be a singlet around 1.7 ppm.
-
1-Bromo-2-methylcyclohex-1-ene: There will be no olefinic protons, resulting in the absence of signals in the 5-6 ppm region. The methyl group signal will likely be shifted compared to the 3-bromo isomer.
-
6-Bromo-1-methylcyclohex-1-ene: The olefinic proton will appear as a multiplet around 5.4-5.6 ppm. The proton on the carbon with the bromine atom will be a multiplet, likely in a different region compared to the 3-bromo isomer due to the different electronic environment.
By comparing the number of signals, their chemical shifts, and their coupling patterns in both ¹H and ¹³C NMR spectra, the identity and relative amounts of each regioisomer in a mixture can be determined.[3]
Visualization of Analytical Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for chiral HPLC analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Conclusion
The selection of an appropriate analytical technique for the isomeric purity analysis of this compound depends on the specific isomers of interest. Chiral GC-MS offers a comprehensive approach for the simultaneous analysis of both regioisomers and enantiomers. Chiral HPLC is the preferred method for accurate enantiomeric excess determination. NMR spectroscopy is indispensable for the unambiguous identification and quantification of regioisomers. By employing the detailed protocols and understanding the comparative advantages of each technique presented in this guide, researchers can confidently assess the isomeric purity of this compound, ensuring the quality and consistency of their chemical syntheses.
References
Validation of a synthetic route to a target molecule using 3-Bromo-1-methylcyclohex-1-ene
Comparative Guide to the Synthesis of 1-Methylcyclohex-2-en-1-ol (B1345100)
This guide provides a comparative analysis of synthetic routes to the target molecule 1-methylcyclohex-2-en-1-ol, with a primary focus on a pathway originating from 3-Bromo-1-methylcyclohex-1-ene. The performance of this route is compared against established alternative methods, supported by experimental data to inform researchers, scientists, and drug development professionals in selecting an optimal synthetic strategy.
Overview of Synthetic Strategies
The synthesis of the tertiary allylic alcohol, 1-methylcyclohex-2-en-1-ol, can be approached through several distinct pathways. The choice of route is often dictated by factors such as the availability of starting materials, desired yield, scalability, and stereochemical considerations. Here, we evaluate a proposed route starting from this compound and compare it with two common alternative methods that utilize 2-cyclohexen-1-one (B156087) as the starting material.
Primary Synthetic Route:
-
Route 1: Synthesis from this compound via an organometallic intermediate.
Alternative Synthetic Routes:
-
Route 2: 1,2-Addition of Methyllithium (B1224462) to 2-Cyclohexen-1-one.
-
Route 3: 1,2-Addition of Methylmagnesium Bromide to 2-Cyclohexen-1-one.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for the different synthetic routes to 1-methylcyclohex-2-en-1-ol.
| Synthetic Route | Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Reported Yield (%) |
| Route 1 | This compound | 1. Mg or n-BuLi2. Oxygen source (e.g., O₂, then workup) | -78°C to Room Temp. | Not specified | ~66%[1] |
| Route 2 | 2-Cyclohexen-1-one | Methyllithium, LiBr | 0°C | 2 hours | up to 100%[2] |
| Route 3 | 2-Cyclohexen-1-one | Methylmagnesium Bromide | 0°C to Room Temp. | 1-2 hours | High (not specified) |
Experimental Protocols
Route 1: Synthesis from this compound (Proposed Protocol)
Step 1: Formation of the Organometallic Intermediate (Grignard Example)
-
All glassware must be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium suspension. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle reflux.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with an Oxygen Source and Workup
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Bubble dry oxygen gas through the solution for a specified period, followed by a reductive workup.
-
Alternatively, the Grignard reagent can be added to a solution of a suitable peroxide reagent.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to yield 1-methylcyclohex-2-en-1-ol.
Route 2: 1,2-Addition of Methyllithium to 2-Cyclohexen-1-one
This protocol is adapted from a general procedure for the 1,2-addition of organolithium reagents to α,β-unsaturated compounds.[2]
-
In an oven-dried, three-necked flask under an inert atmosphere, dissolve 2-cyclohexen-1-one (1.0 equivalent, e.g., 2.00 mmol) and lithium bromide (1.5 equivalents) in freshly distilled 2-methyltetrahydrofuran (B130290) (2-MeTHF).
-
Cool the mixture to 0°C in an ice bath.
-
Add methyllithium (1.5 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (B1210297) (2 x volume).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
If necessary, purify the crude product by liquid chromatography to obtain 1-methylcyclohex-2-en-1-ol.
Route 3: 1,2-Addition of Methylmagnesium Bromide to 2-Cyclohexen-1-one
This protocol is based on the general procedure for Grignard reactions with α,β-unsaturated ketones.[3]
-
Set up an oven-dried, three-necked flask with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Prepare a solution of methyl bromide in anhydrous diethyl ether and add a small amount to the magnesium to initiate the Grignard reagent formation.
-
Once the reaction begins, add the remaining methyl bromide solution dropwise to maintain a gentle reflux. After the addition, stir for an additional 30-60 minutes.
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve 2-cyclohexen-1-one (1.0 equivalent) in anhydrous diethyl ether and add this solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[3]
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualizations
Synthetic Pathway Diagrams
Caption: Synthetic pathways to 1-Methylcyclohex-2-en-1-ol.
Experimental Workflow Diagram
References
A Comparative Analysis of Leaving Group Ability in Substituted Cyclohexane Systems
For Researchers, Scientists, and Drug Development Professionals
The efficiency of nucleophilic substitution and elimination reactions is paramount in the synthesis of complex molecules, including active pharmaceutical ingredients. In the context of substituted cyclohexane (B81311) and cyclohexene (B86901) derivatives, the choice of leaving group is a critical parameter that dictates reaction rates and product distributions. This guide provides a comparative study of common leaving groups, supported by established chemical principles and a framework for experimental validation.
Theoretical Framework: Factors Governing Leaving Group Ability
The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it acquires upon heterolytic bond cleavage. Generally, a good leaving group is the conjugate base of a strong acid. In the context of substituted cyclohexanes, two primary factors come into play:
-
Electronic Effects : The inherent ability of the group to depart. This is influenced by its electronegativity, polarizability, and the strength of the carbon-leaving group (C-X) bond. For instance, within the halogens, iodide is an excellent leaving group due to the high polarizability of the iodine atom and the relatively weak C-I bond, while fluoride (B91410) is a poor leaving group due to the strong C-F bond.[1] Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are also excellent leaving groups because their negative charge is delocalized by resonance across the sulfonyl group.
-
Stereoelectronic Effects : The spatial arrangement of the leaving group relative to other atoms in the cyclohexane ring. For bimolecular elimination (E2) reactions, a strict stereochemical requirement is the anti-periplanar arrangement between the leaving group and a β-hydrogen.[2][3] This necessitates that both the leaving group and the hydrogen occupy axial positions on the cyclohexane chair conformation.[3][4][5] Similarly, for bimolecular nucleophilic substitution (SN2) reactions, an axial leaving group is preferred as it provides better access for the nucleophile to attack the σ* anti-bonding orbital of the C-X bond (backside attack).[3]
The rate of these reactions is therefore highly dependent on the conformational equilibrium of the substituted cyclohexane. Bulky substituents will preferentially occupy the equatorial position to minimize steric strain (1,3-diaxial interactions), which may in turn influence the concentration of the reactive conformer where the leaving group is axial.[2][3]
Comparative Data on Leaving Group Ability
| Leaving Group | Formula | Conjugate Acid pKa | Leaving Group Ability | Relative Rate (Illustrative) |
| Iodide | I⁻ | HI (-10) | Excellent | ~300,000 |
| Tosylate | ⁻OTs | TsOH (-2.8) | Excellent | ~60,000 |
| Bromide | Br⁻ | HBr (-9) | Very Good | 10,000 |
| Water | H₂O | H₃O⁺ (-1.7) | Good (as H₂O) | ~100 |
| Chloride | Cl⁻ | HCl (-7) | Good | 200 |
| Fluoride | F⁻ | HF (3.2) | Poor | 1 |
| Hydroxide | OH⁻ | H₂O (15.7) | Very Poor | <<1 |
Note: Relative rates are approximate and can vary significantly with substrate, solvent, and nucleophile. The data is illustrative of general trends in SN1/SN2 reactions.
Experimental Protocols
To quantitatively assess the leaving group ability in a specific substituted cyclohexene system, a kinetic study is required. The following protocol outlines a general method for comparing the rates of an elimination or substitution reaction using UV-Vis spectroscopy to monitor the reaction progress.
Objective : To determine the relative reaction rates for a series of substituted cyclohexyl derivatives with different leaving groups (e.g., -Cl, -Br, -I, -OTs).
Reaction : Base-induced elimination of HX from a 4-substituted cyclohexyl-X to form a cyclohexene.
Materials :
-
4-tert-butylcyclohexyl chloride
-
4-tert-butylcyclohexyl bromide
-
4-tert-butylcyclohexyl iodide
-
4-tert-butylcyclohexyl tosylate
-
Sodium ethoxide in ethanol (B145695) (strong, non-nucleophilic base)
-
Ethanol (solvent)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure :
-
Preparation of Stock Solutions :
-
Prepare stock solutions of each 4-tert-butylcyclohexyl derivative in ethanol at a concentration of 0.1 M.
-
Prepare a stock solution of sodium ethoxide in ethanol at a concentration of 0.5 M.
-
-
Kinetic Run :
-
Set the UV-Vis spectrophotometer to a wavelength where the resulting cyclohexene product has a significant absorbance, and the reactants do not (this will require an initial scan of the product).
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25°C).
-
In a quartz cuvette, pipette a known volume of the substrate stock solution and ethanol to achieve the desired starting concentration (e.g., 1 mM).
-
Initiate the reaction by adding a known volume of the sodium ethoxide stock solution to the cuvette, quickly mixing, and starting the data acquisition. The final concentration of the base should be in excess (e.g., 10 mM).
-
Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis :
-
Convert the absorbance data to the concentration of the cyclohexene product using the Beer-Lambert law (A = εbc). The extinction coefficient (ε) of the product will need to be determined independently.
-
Plot the concentration of the product versus time.
-
Determine the initial rate of the reaction from the initial slope of this plot.
-
Assuming the reaction is pseudo-first order with respect to the substrate (due to the excess of base), plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
Compare the k_obs values for each of the different leaving groups. A higher k_obs indicates a better leaving group.
-
Visualizing the Workflow
The logical process for a comparative study of leaving group ability can be visualized as follows:
Caption: A workflow diagram illustrating the key stages in the comparative study of leaving group ability.
The stereochemical requirements for E2 and SN2 reactions in cyclohexane chairs are crucial for understanding the observed reaction rates.
Caption: Stereoelectronic requirements for E2 and SN2 reactions in cyclohexane systems. (Note: Image placeholders are used conceptually as DOT language does not directly support image embedding in this context).
References
- 1. chm.uri.edu [chm.uri.edu]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. uvm.edu [uvm.edu]
- 4. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 5. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-1-methylcyclohex-1-ene: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Bromo-1-methylcyclohex-1-ene, ensuring the safety of laboratory personnel and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This chemical is a flammable liquid and vapor, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects[1].
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, protective gloves, protective clothing, and eye/face protection[1]. Work should be conducted in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces[2]. Smoking is strictly prohibited in the vicinity[3].
In the event of a spill, immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition. The spill should be contained and collected with an inert absorbent material, such as sand or earth. Use non-sparking tools and explosion-proof equipment during cleanup[3][4].
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all local, regional, and national regulations[1]. Under no circumstances should this chemical be discharged into drains or sewer systems[1][4].
-
Container Management : Keep the waste chemical in its original or a compatible, properly labeled, and tightly closed container[1]. Do not mix with other waste materials. Handle uncleaned containers as you would the product itself[1].
-
Waste Collection : Collect and store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][2].
-
Professional Disposal : Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company. The primary recommended disposal methods are:
-
Contaminated Materials : All materials used to clean up spills or that have come into contact with this compound, including absorbent materials and contaminated clothing, must be collected and disposed of as hazardous waste following the same protocol. Contaminated clothing should be washed before reuse[1][3].
Quantitative Data Summary
While specific quantitative exposure limits were not detailed in the immediate search results, the physical and chemical properties of this compound are critical for safe handling and are summarized below.
| Property | Value |
| Molecular Formula | C7H11Br[5][6] |
| Molecular Weight | 175.07 g/mol [5] |
| Boiling Point | 82 - 83 °C at 200 hPa[1] |
| Density | 1.29 g/mL at 20 °C[1] |
| UN Number | 2920[1] |
| Hazard Class | 8 (Corrosive)[1] |
| Subsidiary Risk | 3 (Flammable)[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-1-methylcyclohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-1-methylcyclohex-1-ene (CAS No. 40648-22-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact. This chemical is a flammable liquid and vapor that can cause severe skin burns and eye damage, and is very toxic to aquatic life.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Gloves | Nitrile gloves are suitable for incidental contact. For prolonged or immersive contact, Viton® or Silver Shield® gloves are recommended. Avoid latex and butyl rubber gloves. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required. Ensure it is fully buttoned. |
| Respiratory | Respirator | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator is necessary. |
| Footwear | Closed-toe Shoes | Substantial, closed-toe shoes are mandatory in the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound, using a solvolysis reaction in hot ethanol (B145695) as a representative experimental context.
1. Preparation and Precautionary Measures:
- Ensure a certified chemical fume hood is operational.
- Verify that a safety shower and eyewash station are accessible and unobstructed.
- Assemble all necessary glassware and equipment, inspecting for any defects.
- Have an appropriate fire extinguisher (e.g., CO2, dry chemical) readily available.
- Prepare a spill kit containing absorbent material suitable for flammable liquids.
2. Donning Personal Protective Equipment (PPE):
- Put on all required PPE as detailed in the table above before entering the designated work area.
3. Chemical Handling and Dispensing:
- Conduct all manipulations of this compound inside the chemical fume hood.
- Ground and bond all metal containers when transferring the liquid to prevent static discharge.[1]
- Use only non-sparking tools.
- Measure and dispense the required amount of the chemical carefully to avoid splashes.
- Keep the container tightly closed when not in use.
4. Experimental Procedure (Example: Solvolysis):
- In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the hot ethanol.
- Slowly add the this compound to the reaction flask.
- Heat the reaction mixture using a heating mantle; never use an open flame.[2]
- Monitor the reaction progress as required.
5. Post-Experiment Work-up:
- Allow the reaction mixture to cool to room temperature.
- Quench the reaction carefully as per the specific experimental protocol.
- Extract the product using an appropriate solvent.
6. Decontamination:
- Wipe down the work area in the fume hood with an appropriate solvent and then soap and water.
- Decontaminate all glassware that came into contact with this compound.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
- This is a halogenated organic compound and must be segregated from non-halogenated waste.[3][4]
2. Container Labeling:
- The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive, Marine Pollutant).
3. Storage of Waste:
- Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from ignition sources and incompatible materials.
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
- Never dispose of this compound down the drain.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
